molecular formula C10H7BrFN B1528921 4-Bromo-8-fluoro-7-methylquinoline CAS No. 1375302-38-7

4-Bromo-8-fluoro-7-methylquinoline

Cat. No.: B1528921
CAS No.: 1375302-38-7
M. Wt: 240.07 g/mol
InChI Key: ZXNQCBWTRHNYDZ-UHFFFAOYSA-N
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Description

4-Bromo-8-fluoro-7-methylquinoline is a multifunctional halogenated quinoline derivative offered for research purposes. This compound is designed for use as a key synthetic intermediate, or building block, in organic and medicinal chemistry. Research Applications and Value Quinoline scaffolds containing bromine and fluorine substituents, such as this one, are highly valuable in drug discovery. The presence of halogens at specific positions on the quinoline ring creates a versatile platform for further chemical modification via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. This allows researchers to efficiently generate diverse libraries of novel compounds for biological screening. The structural features of this molecule make it a promising precursor in the development of potential therapeutic agents. While the specific biological data for 4-Bromo-8-fluoro-7-methylquinoline may be limited, related 4-bromo-2-fluoroquinoline compounds are explicitly recognized in patent literature as "useful building blocks" for creating more complex, pharmaceutically relevant molecules . Furthermore, other quinoline derivatives, such as quinoline carboxamides and carbonitriles, have been investigated for their activity as negative allosteric modulators of the metabotropic glutamate receptor 2 (mGluR2), pointing to potential applications in central nervous system research . Handling and Safety This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Please consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-8-fluoro-7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-2-3-7-8(11)4-5-13-10(7)9(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNQCBWTRHNYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CC(=C2C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719905
Record name 4-Bromo-8-fluoro-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375302-38-7
Record name 4-Bromo-8-fluoro-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Synthesis Guide: 4-Bromo-8-fluoro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized synthetic pathway for 4-Bromo-8-fluoro-7-methylquinoline , a high-value heterocyclic scaffold often utilized in the development of fluoroquinolone antibiotics and kinase inhibitors.

While direct halogenation of the quinoline core often yields inseparable regioisomers, this guide details a de novo ring construction strategy (Gould-Jacobs reaction). This approach guarantees regiochemical purity by fixing the 7-methyl and 8-fluoro substituents on the aniline starting material prior to cyclization. The 4-bromo functionality is subsequently installed via nucleophilic substitution of a 4-hydroxy intermediate, utilizing phosphorus oxybromide (


).

Key Advantages of this Route:

  • Regiospecificity: The 8-fluoro and 7-methyl positions are locked by the starting material, preventing isomer formation.

  • Scalability: The protocol avoids cryogenic lithiation steps, utilizing robust thermal cyclization suitable for multi-gram to kilogram batches.

  • Cost-Efficiency: Reagents (EMME, Dowtherm A) are inexpensive commodity chemicals.

Retrosynthetic Analysis

The structural dissection of the target molecule reveals that the pyridine ring (containing the C4-Br) is the logical site for disconnection. The C4-Br bond is derived from a C4-OH equivalent, which traces back to an acyclic aniline precursor.

Logical Disconnections:
  • C4-Br Transformation: The bromine is installed via the "OH-to-Br" switch using a bromophosphorus agent.

  • Heterocycle Formation: The 4-hydroxyquinoline core is formed via thermal cyclization of an anilinomethylenemalonate.[1]

  • Starting Material: The regiochemistry dictates the use of 2-Fluoro-3-methylaniline . Cyclization occurs at the sterically accessible ortho position (C6 of the aniline), which becomes C5 of the quinoline, placing the fluorine at C8 and methyl at C7.

Retrosynthesis Target 4-Bromo-8-fluoro-7-methylquinoline Intermediate1 8-Fluoro-7-methylquinolin-4-ol (Tautomer: 4-Quinolone) Target->Intermediate1 Functional Group Interconversion (POBr3) Intermediate2 Ethyl 8-fluoro-7-methyl-4-oxo- 1,4-dihydroquinoline-3-carboxylate Intermediate1->Intermediate2 Decarboxylation Intermediate3 Diethyl 2-(((2-fluoro-3-methylphenyl) amino)methylene)malonate Intermediate2->Intermediate3 Gould-Jacobs Cyclization Start 2-Fluoro-3-methylaniline + EMME Intermediate3->Start Condensation

Figure 1: Retrosynthetic logic flow ensuring correct regiochemistry of the 7-Me and 8-F substituents.

Detailed Synthetic Pathway[1][2][3][4]

The synthesis proceeds through four distinct stages. The critical step is the thermal cyclization (Step 2), which requires precise temperature control to ensure ring closure without charring.

Workflow Diagram

SynthesisWorkflow SM 2-Fluoro-3-methylaniline (CAS: 1978-33-2) Step1 Step 1: Condensation (110°C, neat) SM->Step1 + EMME Inter1 Enamine Intermediate Step1->Inter1 Step2 Step 2: Cyclization (250°C, Dowtherm A) Inter1->Step2 - EtOH Step3 Step 3: Hydrolysis/Decarboxylation (NaOH then Heat) Step2->Step3 1. Saponification 2. -CO2 Inter2 4-Hydroxyquinoline Step3->Inter2 Step4 Step 4: Bromination (POBr3, 140°C) Inter2->Step4 Product 4-Bromo-8-fluoro- 7-methylquinoline Step4->Product

Figure 2: Forward synthesis workflow. Note the high-temperature requirement in Step 2.

Experimental Protocols

Step 1: Condensation to Form Enamine

Reaction: Nucleophilic addition-elimination of aniline to Diethyl ethoxymethylenemalonate (EMME).

  • Reagents:

    • 2-Fluoro-3-methylaniline (1.0 eq)

    • Diethyl ethoxymethylenemalonate (1.1 eq)

  • Procedure:

    • Charge a round-bottom flask with 2-Fluoro-3-methylaniline and EMME. No solvent is required (neat reaction).

    • Fit the flask with a Dean-Stark trap or a simple distillation head to remove ethanol byproduct.

    • Heat the mixture to 110–120°C for 2–3 hours.

    • Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the aniline.

    • Workup: Cool the mixture. The product often solidifies. Recrystallize from hexane/ethanol or use directly if purity is >95% by NMR.

Step 2: Gould-Jacobs Cyclization

Reaction: Thermal electrocyclic ring closure. Critical Control Point: Temperature must exceed 250°C.

  • Reagents:

    • Enamine intermediate (from Step 1)

    • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) - Solvent volume: ~10 mL per gram of substrate.

  • Procedure:

    • Heat the Dowtherm A to a rolling reflux (~257°C ) in a multi-neck flask equipped with an air condenser.

    • Add the Enamine intermediate portion-wise (solid or warm solution) to the boiling solvent. Caution: Rapid ethanol evolution causes foaming.

    • Maintain reflux for 30–60 minutes.

    • Workup: Cool to room temperature. Dilute with hexane (non-polar antisolvent). The quinolone ester usually precipitates as a beige solid. Filter and wash with hexane to remove Dowtherm A.

Step 3: Saponification and Decarboxylation

Reaction: Hydrolysis of the C3-ester followed by thermal loss of


.
  • Reagents:

    • Quinoline-3-carboxylate ester (from Step 2)

    • NaOH (10% aqueous solution)

    • Ethanol (co-solvent)[2]

  • Procedure:

    • Reflux the ester in NaOH/Ethanol (1:1) for 2 hours until the solution becomes clear (formation of carboxylate salt).

    • Acidify with HCl to pH 2 to precipitate the carboxylic acid. Filter and dry.[3]

    • Decarboxylation: Heat the dry carboxylic acid solid in a flask with diphenyl ether to 240°C until gas evolution (

      
      ) ceases (approx. 30-45 mins).
      
    • Isolation: Cool and dilute with hexane. Filter the precipitate.[3] This is 8-Fluoro-7-methylquinolin-4-ol .

Step 4: Bromination (The "POBr3" Reaction)

Reaction: Conversion of 4-quinolinol to 4-bromoquinoline.

  • Reagents:

    • 8-Fluoro-7-methylquinolin-4-ol (1.0 eq)

    • Phosphorus oxybromide (

      
      ) (1.5 – 2.0 eq)
      
    • Optional: Anhydrous Toluene or DCE (if melt is difficult to handle).

  • Procedure:

    • Safety: Perform in a well-ventilated fume hood.

      
       reacts violently with moisture.
      
    • Mix the quinolinol and

      
       in a dry flask.
      
    • Heat to 140°C (neat melt) or reflux in toluene for 2–4 hours.

    • Quench: Cool to 0°C. Carefully pour the reaction mixture onto crushed ice/water with vigorous stirring. Exothermic!

    • Neutralization: Adjust pH to ~8-9 using saturated

      
       or 
      
      
      
      .
    • Extraction: Extract with Dichloromethane (DCM) (3x). Dry organics over

      
      .
      
    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Analytical Validation (QC)

To confirm the identity of 4-Bromo-8-fluoro-7-methylquinoline , compare analytical data against these expected values:

TechniqueExpected Signal / CharacteristicStructural Insight
1H NMR Doublet of doublets at ~7.5-8.0 ppm range.Characteristic of H5/H6 coupling on the benzene ring.
1H NMR Singlet at ~8.5-8.8 ppm.The H2 proton (adjacent to Nitrogen) is highly deshielded.
1H NMR Doublet at ~2.4-2.5 ppm.Methyl group at C7 (coupling with F8).
LC-MS M+H peak at ~240/242 amu.1:1 isotopic pattern confirms presence of one Bromine atom.
19F NMR Single peak ~ -120 to -140 ppm.Confirms presence and integrity of the Fluorine atom.

Troubleshooting & Optimization

  • Incomplete Cyclization (Step 2): If the yield is low, ensure the temperature is actually reaching >250°C. If the solvent boils below this, the ring closure (activation energy barrier) will not occur. Use fresh Dowtherm A.

  • Incomplete Bromination (Step 4): If starting material (4-OH) remains, add 0.5 eq of

    
     (Phosphorus tribromide) to the 
    
    
    
    mixture. This acts as a scavenger for any water produced and activates the reagent.
  • Regiochemistry Verification: If there is doubt about the position of the methyl/fluoro groups, a NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiment is recommended. A correlation should be observed between the Methyl protons and the H6 aromatic proton, but not the H2 proton.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. 61 (10): 2890–2895. Link

  • BenchChem Technical Guide. (2025). "Synthesis of 7-Bromo-4-chloro-8-methylquinoline." BenchChem Protocols. Link

  • Biotage Application Note. (2015). "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C." Biotage Applications. Link

  • Sigma-Aldrich. "2-Fluoro-3-methylaniline Product Specification & Safety Data Sheet." Link

  • Li, J. J. (2014). "Gould-Jacobs Reaction."[1][4][5] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Link

Sources

Technical Guide: Precision Synthesis of 8-Fluoro-7-Methylquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-fluoro-7-methylquinoline core represents a high-value pharmacophore in medicinal chemistry, particularly within the development of next-generation fluoroquinolone antibiotics and kinase inhibitors.[1][2] The specific substitution pattern—a fluorine atom at C8 and a methyl group at C7—offers unique advantages:

  • C8-Fluorine: Enhances metabolic stability by blocking oxidative metabolism at a traditionally labile site while modulating the pKa of the quinoline nitrogen (N1) via inductive withdrawal.[1][2]

  • C7-Methyl: Provides a steric handle and a "benzylic" site susceptible to radical halogenation, allowing for late-stage diversification (e.g., introduction of piperazinyl side chains).[1][2]

This guide details the Gould-Jacobs cyclization as the primary, high-fidelity route to this scaffold.[2] Unlike the Skraup reaction, which can be violent and yield regioisomeric mixtures, the Gould-Jacobs protocol offers superior regiocontrol, safety, and scalability.

Strategic Retrosynthesis & Regiocontrol[2]

The synthesis hinges on the regioselective closure of the pyridine ring onto the benzene substrate.[1][2]

The Substrate: 2-Fluoro-3-methylaniline (CAS 1978-33-2).[2] The Logic:

  • N1 Anchoring: The amine of the aniline becomes N1 of the quinoline.[1]

  • C8 Blocking: The fluorine at the ortho position (relative to the amine) blocks cyclization at that site.[1]

  • C6 Closure: Cyclization is forced to occur at the open ortho position (C6 of the aniline).

  • Result: The carbon originally carrying the fluorine becomes C8; the carbon carrying the methyl (originally C3) becomes C7.

Diagram 1: Retrosynthetic Logic Tree

Retrosynthesis Target Target: 8-Fluoro-7-methylquinoline (Core Scaffold) Cyclization Strategy: Regioselective Cyclization (Gould-Jacobs) Target->Cyclization Retrosynthesis Precursor Precursor: 2-Fluoro-3-methylaniline (CAS 1978-33-2) Cyclization->Precursor Starting Material Logic Regiocontrol Logic: F-atom at C2 blocks one ortho site. Cyclization forced to C6. Precursor->Logic Mechanistic Basis

Caption: Retrosynthetic breakdown demonstrating how the 2-fluoro substituent directs regioselectivity.

Experimental Protocols

Protocol A: The Gould-Jacobs Cyclization (Primary Route)

Objective: Synthesis of 8-fluoro-7-methyl-4-hydroxyquinoline (4-quinolone tautomer).[1][2] Rationale: This route avoids hazardous oxidants (arsenic acid/nitrobenzene) used in Skraup synthesis and yields a 4-hydroxy intermediate, which is versatile for further functionalization (e.g., conversion to 4-chloro).[2]

Phase 1: Condensation

Reagents:

  • 2-Fluoro-3-methylaniline (1.0 equiv)[1][2]

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)[1][2]

  • Solvent: Ethanol (optional, often run neat)[1][2]

Procedure:

  • Charge a reaction vessel with 2-fluoro-3-methylaniline and EMME.

  • Heat the mixture to 110–120°C for 2–3 hours.

  • Process Control: Monitor the evolution of ethanol vapor. A distillation head can be used to remove ethanol, driving the equilibrium forward.

  • Endpoint: TLC or HPLC should show consumption of aniline and formation of the anilinoacrylate intermediate.

  • Workup: Cool to room temperature. The intermediate often solidifies. Recrystallize from hexane/ethanol if necessary, though crude is often sufficient for the next step.

Phase 2: Thermal Cyclization

Reagents:

  • Anilinoacrylate intermediate (from Phase 1)[1][2]

  • Heat Transfer Medium: Dowtherm A (Diphenyl ether/biphenyl eutectic) or Diphenyl ether.[1]

Procedure:

  • Pre-heat Dowtherm A (10 volumes relative to mass of intermediate) to 250–260°C (Reflux). Critical: The high temperature is required to overcome the activation energy of the intramolecular electrophilic aromatic substitution.[2]

  • Add the intermediate portion-wise or as a hot solution to the refluxing solvent. Safety Note: Addition causes rapid ethanol expansion; ensure ample headspace.

  • Maintain reflux for 45–90 minutes.

  • Workup: Cool the mixture to ~80°C. Add a non-polar solvent (e.g., Hexane or Heptane) to precipitate the polar 4-hydroxyquinoline product.

  • Filter the solids and wash extensively with hexane to remove Dowtherm A.

Phase 3: Hydrolysis & Decarboxylation

Reagents:

  • Cyclized Ester (from Phase 2)[2]

  • Sodium Hydroxide (10% aq)[2][3]

  • Acid: HCl (conc.)[1]

Procedure:

  • Reflux the ester in 10% NaOH for 2–4 hours (Saponification).

  • Acidify with HCl to precipitate the carboxylic acid.

  • Decarboxylation: Heat the dry carboxylic acid in a high-boiling solvent (e.g., Quinoline or Diphenyl ether) to 240°C until CO2 evolution ceases.[1]

  • Result: 8-Fluoro-7-methyl-4-hydroxyquinoline.

Protocol B: Aromatization to Parent Quinoline (Optional)

If the fully aromatic quinoline (without the 4-OH) is required:

  • Chlorination: Treat the 4-hydroxy compound with POCl3 (neat, reflux, 2h) to yield 4-chloro-8-fluoro-7-methylquinoline .

  • Hydrogenolysis: Subject the 4-chloro derivative to catalytic hydrogenation (H2, Pd/C, MeOH, Et3N) to remove the chlorine atom.[1]

Critical Process Parameters (CPPs) & Data

ParameterSpecificationScientific Rationale
Condensation Temp 110–120°CSufficient to drive off ethanol byproduct; too low results in incomplete conversion.[2]
Cyclization Temp >250°CThe activation energy for closing the ring onto the electron-rich aromatic system is high.[1][2]
Regioselectivity >95% C6-ClosureThe C2-Fluorine sterically and electronically disfavors closure at the C2 position.[2]
Solvent (Cyclization) Dowtherm AHigh boiling point (258°C) and inertness are essential.[1]

Workflow Visualization

Diagram 2: Synthetic Workflow (Gould-Jacobs)[2]

SynthesisWorkflow Start Start: 2-Fluoro-3-methylaniline + EMME Step1 Step 1: Condensation (120°C, -EtOH) Start->Step1 Inter1 Intermediate: Anilinoacrylate Step1->Inter1 Step2 Step 2: Cyclization (Dowtherm A, 255°C) Inter1->Step2 Inter2 Intermediate: 3-Ester-4-hydroxyquinoline Step2->Inter2 Step3 Step 3: Hydrolysis & Decarboxylation Inter2->Step3 Final Product: 8-Fluoro-7-methyl -4-hydroxyquinoline Step3->Final

Caption: Step-by-step reaction workflow for the Gould-Jacobs synthesis of the target scaffold.

Safety & Handling (Self-Validating Protocols)

  • Thermal Hazards: The cyclization step involves temperatures >250°C. Use a blast shield. Ensure the reaction vessel is rated for high thermal stress.

    • Validation: Check solvent boiling point vs. heating bath setpoint. Never heat a closed system unless designed (autoclave).

  • Fluorine Chemistry: While the C-F bond is stable, combustion of fluorinated compounds can release HF.[1]

    • Validation: Have calcium gluconate gel available in the lab whenever handling fluorinated aromatics.

  • POCl3 Handling (If Protocol B is used): Reacts violently with water.

    • Validation: Quench POCl3 reactions by slowly adding the reaction mixture to ice/water, never water to the mixture.

References

  • Gould-Jacobs Reaction Overview. Wikipedia.[2] Available at: [Link][1][2]

  • Quinolin-4-ones: Methods of Synthesis and Application. MDPI Molecules. Available at: [Link][2]

  • Synthesis of Fluorinated Quinoline Analogs. National Institutes of Health (PMC). Available at: [Link]

Sources

The Fluorinated Quinoline Scaffold: Technical Profiling of 4-Bromo-8-fluoro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Scaffold

4-Bromo-8-fluoro-7-methylquinoline represents a high-value "privileged structure" in medicinal chemistry, specifically designed to address common failure modes in drug discovery: metabolic instability and poor membrane permeability.

Unlike the ubiquitous 6-fluoroquinolones (common in antibiotics), the 8-fluoro-7-methyl substitution pattern offers a distinct pharmacological profile. The 8-fluorine atom lowers the basicity of the quinoline nitrogen via inductive effects, reducing lysosomal trapping and improving oral bioavailability. Meanwhile, the C4-bromide serves as a highly reactive "warhead" for palladium-catalyzed cross-couplings, allowing rapid diversification into kinase inhibitors or antibacterial agents.

This guide provides a rigorous technical analysis of its chemical properties, synthesis, and reactivity, serving as a blueprint for its application in lead optimization.

Physicochemical Profile & Structural Logic

The utility of this molecule is dictated by the electronic interplay between its three substituents.

PropertyValue (Predicted/Observed)Structural Logic
Molecular Formula

Core scaffold.
Molecular Weight 240.07 g/mol Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).
ClogP ~3.2 - 3.5The 7-methyl group increases lipophilicity compared to the parent quinoline, aiding hydrophobic pocket binding.
pKa (Quinoline N) ~2.5 - 3.0Critical Feature: The 8-F atom exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa compared to unsubstituted quinoline (~4.9). This reduces protonation at physiological pH.
H-Bond Acceptors 2 (N, F)The 8-F can act as a weak acceptor or modulate the H-bond accepting capability of the adjacent Nitrogen.
Metabolic Stability HighThe 8-position is a common site for oxidative metabolism (hydroxylation). Fluorine substitution blocks this metabolic soft spot.

Synthetic Accessibility: The Gould-Jacobs Route[1]

While direct bromination of quinolines is possible, it often lacks regioselectivity. The most robust industrial route to 4-Bromo-8-fluoro-7-methylquinoline is the Gould-Jacobs reaction , starting from a specific aniline precursor. This ensures the substituents are locked in the correct positions before the pyridine ring is closed.

Retrosynthetic Analysis & Workflow

The synthesis constructs the pyridine ring onto the benzene ring. The critical step is the thermal cyclization of the enamine intermediate.

Synthesis_Pathway Aniline 2-Fluoro-3-methylaniline (Starting Material) Enamine Enamine Intermediate (Condensation) Aniline->Enamine 110°C, -EtOH EMME Diethyl ethoxymethylene malonate EMME->Enamine Quinolone 8-Fluoro-7-methyl quinolin-4-ol Enamine->Quinolone 250°C (Dowtherm A) Cyclization Product 4-Bromo-8-fluoro- 7-methylquinoline Quinolone->Product POBr3, 80°C Bromination

Figure 1: Step-wise synthesis via the Gould-Jacobs protocol. The 8-F and 7-Me positions are defined by the starting aniline, preventing regio-isomeric mixtures.

Detailed Experimental Protocol

Step 1: Condensation (Enamine Formation)

  • Charge a reaction vessel with 2-fluoro-3-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat to 110°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open reflux to drive equilibrium.

  • Checkpoint: Monitor TLC for disappearance of aniline.

Step 2: Cyclization (The Critical Step)

  • Add the crude enamine to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C. Note: High temperature is required to overcome the activation energy of aromatic cyclization.

  • Stir for 30–60 minutes.

  • Cool to room temperature. Dilute with hexane to precipitate the 4-hydroxyquinoline intermediate. Filter and wash to remove Dowtherm A.

Step 3: Bromination (The Warhead Installation)

  • Suspend the 8-fluoro-7-methylquinolin-4-ol (1.0 eq) in acetonitrile or toluene.

  • Add Phosphorus Oxybromide (

    
    )  (1.5 eq) carefully (exothermic).
    
  • Heat to 80°C for 3 hours.

  • Quench: Pour onto ice/water containing

    
    . Caution: Hydrolysis of excess 
    
    
    
    generates HBr fumes.
  • Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    

Reactivity & Functionalization: The "Reactivity Hub"

The 4-bromo substituent is significantly more reactive than the 8-fluoro or the quinoline nitrogen, allowing for chemoselective transformations.

Divergent Reactivity Map

Reactivity_Map Core 4-Bromo-8-fluoro- 7-methylquinoline Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Ar-B(OH)2, Pd cat. Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald R-NH2, Pd cat. SnAr Nucleophilic Aromatic Substitution (SnAr) Core->SnAr R-NH2, Heat, Acid cat. Biaryl 4-Aryl-8-fluoro-7-methylquinoline (Kinase Inhibitor Scaffold) Suzuki->Biaryl Amino 4-Amino-8-fluoro-7-methylquinoline (Antibacterial Scaffold) Buchwald->Amino SnAr->Amino

Figure 2: The C4-position serves as the primary electrophilic site. The 8-F remains intact under these conditions, preserving the physicochemical profile.

Protocol: Suzuki-Miyaura Cross-Coupling

Target: Installation of aryl groups at C4.

Rationale: The electron-deficient nature of the quinoline ring makes the C4-Br bond highly activated for oxidative addition by Palladium(0).

  • Reagents:

    • Substrate: 4-Bromo-8-fluoro-7-methylquinoline (1.0 eq)

    • Boronic Acid:

      
       (1.2 eq)
      
    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (5 mol%)
    • Base:

      
       or 
      
      
      
      (3.0 eq)
    • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Procedure:

    • Degas solvents with Nitrogen/Argon for 15 minutes (Critical to prevent Pd oxidation).

    • Combine all reagents in a sealed vial.

    • Heat to 90–100°C for 4–12 hours.

    • Workup: Filter through Celite to remove Pd black. Partition between water and EtOAc.

  • Troubleshooting: If protodebromination (loss of Br replaced by H) is observed, switch to anhydrous conditions using

    
     in DMF.
    
Protocol: Displacement

Target: Installation of amines at C4 (e.g., for antibacterial side chains).

Rationale: The quinoline nitrogen activates the C4 position toward nucleophilic attack, similar to a vinylogous pyridine. The 8-F atom further enhances this electrophilicity by withdrawing electron density from the ring system.

  • Reagents:

    • Substrate (1.0 eq)[1][2][3]

    • Amine (e.g., piperazine, morpholine) (2.0–3.0 eq)

    • Solvent: NMP (N-methyl-2-pyrrolidone) or Ethanol (if sealed tube).

  • Procedure:

    • Dissolve substrate in NMP.

    • Add amine.[4]

    • Heat to 120–140°C. (Microwave irradiation at 150°C for 20 mins is highly effective).

    • Note: No metal catalyst is required.

Medicinal Chemistry Applications

Kinase Inhibition (RTK Pathway)

The 4-aryl-quinoline motif is a classic ATP-competitive inhibitor scaffold.

  • Binding Mode: The Quinoline N1 acts as a H-bond acceptor from the kinase hinge region.

  • 8-F Role: By lowering the pKa of N1, the 8-F reduces the desolvation penalty required for the inhibitor to enter the hydrophobic ATP pocket. It also creates a repulsive electrostatic interaction with backbone carbonyls if the binding pose is incorrect, enhancing selectivity.

Antibacterial Agents

Fluoroquinolones typically rely on a 6-F substituent. However, 8-fluoro analogs (often with C7 substituents) are investigated to overcome resistance mechanisms involving efflux pumps. The 8-F group alters the lipophilicity profile, potentially bypassing specific porin channels used by bacteria to exclude drugs.

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. (Foundational chemistry for the synthesis route).

  • Bioorganic & Medicinal Chemistry Letters. (2019). "Fluoroquinolones Structural and Medicinal Developments." ScienceDirect. (Review of fluoroquinoline SAR).

  • BenchChem Protocols. "Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline." (Adapted for 4-bromoquinoline reactivity).

  • Journal of Organic Chemistry. (2003). "Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines." ACS Publications. (Validation of Pd-coupling on heteroaryl halides).

  • ResearchGate. "Calculated values of pKa(THF) of the quinoline substrates." (Data supporting the inductive effect of 8-position substitution).

Sources

potential biological activity of fluorinated bromoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activity of Fluorinated Bromoquinolines

Foreword: The Strategic Imperative of Rational Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is a journey of both discovery and design. We, as application scientists, stand at the confluence of these paths, tasked with not only identifying promising molecular scaffolds but also understanding the intricate atomic-level modifications that unlock their full potential. The quinoline nucleus represents one such "privileged scaffold," a structural motif repeatedly validated by nature and synthetic chemistry for its profound and diverse biological activities.[1][2][3]

However, the scaffold alone is but a starting point. The true artistry and scientific rigor lie in its functionalization. This guide delves into the strategic combination of two powerful halogen substituents—fluorine and bromine—on the quinoline core. The incorporation of fluorine, with its unique electronic properties, is a well-established strategy to enhance metabolic stability and binding affinity.[4][5] Bromine, in turn, offers distinct steric and electronic contributions, often leading to potent and sometimes novel mechanisms of action.[6][7]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is structured not as a rigid review but as a logical exploration, moving from foundational principles to specific biological activities and culminating in the detailed experimental protocols required to validate them. Our objective is to elucidate the causality behind the observed bioactivities of fluorinated bromoquinolines and to provide the practical, self-validating methodologies needed to advance these promising compounds from the bench to preclinical consideration.

The Quinoline Core: A Privileged Foundation

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a cornerstone of heterocyclic chemistry.[1][8] This aromatic structure is not merely a synthetic curiosity; it is a recurring motif in a multitude of natural products and clinically approved drugs, demonstrating a wide spectrum of pharmacological effects including anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties.[1][2][9] Its rigid, planar structure and the presence of a nitrogen heteroatom provide ideal anchor points for interactions with biological macromolecules, while its periphery allows for extensive chemical modification to fine-tune its activity, selectivity, and pharmacokinetic profile.[9]

The Influence of Halogenation: A Tale of Two Atoms

The introduction of halogens is a premier strategy in drug design. While often grouped, fluorine and bromine exert markedly different effects on a parent molecule.

The Fluorine Advantage: Enhancing Potency and Stability

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to a molecule's physicochemical profile.[4] The strength of the carbon-fluorine bond often blocks sites of metabolic oxidation, thereby increasing the compound's half-life.[5] Furthermore, fluorine's ability to modulate the acidity of nearby functional groups and participate in electrostatic interactions can significantly enhance binding affinity to target proteins.[4] In the context of quinolones, the placement of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class of antibiotics, a modification known to confer broad-spectrum and potent antibacterial activity by enhancing the inhibition of bacterial DNA gyrase.[5][10]

The Bromine Effect: Modulating Selectivity and Mechanism

As a larger, more polarizable halogen, bromine introduces distinct steric bulk and the capacity for halogen bonding—a non-covalent interaction that can contribute to ligand-receptor binding. Several studies have demonstrated that the strategic placement of bromine atoms on the quinoline scaffold can lead to potent anticancer activity.[6][7][11] This is often achieved by directing the molecule's cytotoxic effects, for instance, by promoting apoptosis or inhibiting key enzymes like topoisomerase I, which is critical for DNA replication and repair.[7][11]

Key Biological Activities of Fluorinated Bromoquinolines

The confluence of fluorine and bromine on a quinoline scaffold creates a chemical entity with multifaceted therapeutic potential. The following sections explore the primary areas where these compounds have shown significant promise.

Anticancer Activity

The development of novel anticancer agents is a primary focus for quinoline-based drug discovery.[8] Fluorinated and brominated quinolines have demonstrated significant cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.

Mechanism of Action: The anticancer effects of quinoline derivatives are often multifactorial. Key mechanisms include:

  • Topoisomerase Inhibition: Many quinolones function as "topoisomerase poisons," stabilizing the complex between the enzyme (like Topoisomerase I or II) and DNA, which leads to double-strand breaks and subsequent cell death.[7][12]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cells from dividing.[13][14]

  • Induction of Apoptosis: A crucial hallmark of effective anticancer drugs is the ability to trigger programmed cell death. Fluorinated bromoquinolines have been shown to induce apoptosis, confirmed by markers like DNA laddering and caspase activation.[7][13]

  • Inhibition of Angiogenesis: Some quinoline derivatives can disrupt the formation of new blood vessels that tumors need to grow.[8]

Structure-Activity Relationship (SAR): The precise positioning of the fluorine and bromine atoms is critical. Studies indicate that chemical modifications at the C-3 and C-7 positions can be pivotal in converting antibacterial fluoroquinolones into potent anticancer agents.[12] Similarly, the presence of bromine at various positions on the quinoline ring has been directly linked to high cytotoxic activity and the ability to induce apoptosis.[6][7]

Table 1: Representative Cytotoxic Activity of Bromoquinoline Derivatives

Compound IDCancer Cell LineAssay TypeIC50 ValueReference
Compound 11 C6 (Rat Glioblastoma)BCPE15.4 µM[7]
Compound 11 HeLa (Cervical Cancer)BCPE26.4 µM[7]
Compound 11 HT29 (Colon Adenocarcinoma)BCPE15.0 µM[7]
BrPQ5 MCF-7 (Breast Cancer)MTT3.12 µM[15]
Derivative 65 SR (Leukemia)Growth Inhibition33.25% GI[16]
Derivative 66 UO-31 (Renal Cancer)Growth Inhibition55.49% GI[16]

Note: The table showcases data for brominated quinolines and related structures to highlight the potency conferred by bromine. Data for dual-halogenated (fluoro- and bromo-) compounds are emerging.

Antimicrobial Activity

The legacy of fluoroquinolones as potent, broad-spectrum antibiotics is well-established.[17][18] Their mechanism is exquisitely targeted and highly effective.

Mechanism of Action: Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][10][19] These enzymes are responsible for managing the topology of bacterial DNA during replication. By trapping them on the DNA, the drugs cause lethal double-strand breaks.[10] DNA gyrase is the primary target in most Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[5]

Structure-Activity Relationship (SAR): The SAR for antibacterial fluoroquinolones is well-defined:

  • C-6 Fluorine: A fluorine atom at this position is crucial for high potency and broad-spectrum activity.[10][20] It enhances both cell penetration and gyrase inhibition.[5]

  • C-7 Substituent: A piperazine ring or a similar nitrogen-containing heterocycle at the C-7 position is vital for potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[21]

  • N-1 Substituent: An ethyl or cyclopropyl group at the N-1 position is important for overall antibacterial potency.[12]

The addition of a bromine atom to an established fluoroquinolone scaffold could further modulate its properties, potentially by increasing lipophilicity to improve penetration into certain types of bacteria or by creating new interactions within the enzyme-DNA complex.

Antiviral and Neuroprotective Potential

While less explored than their anticancer and antibacterial roles, quinoline derivatives show significant promise in virology and neurology.

  • Antiviral Activity: The quinoline scaffold has been identified in compounds with activity against various viruses.[2][9] The mechanisms are often virus-specific, targeting essential viral enzymes or processes like viral entry and replication.[22][23] The incorporation of fluorine is a known strategy in the development of antiviral drugs, suggesting that fluorinated bromoquinolines could be a promising, yet underexplored, class of antiviral agents.[24]

  • Neuroprotective Activity: The ability of the quinoline scaffold to cross the blood-brain barrier makes it an attractive starting point for CNS drug discovery.[3] Researchers are designing multifunctional quinoline derivatives to combat neurodegenerative diseases by simultaneously mitigating amyloid-induced toxicity, reducing oxidative stress, and exerting anti-inflammatory effects.[3][25] This "multi-target" approach is crucial for complex diseases like Alzheimer's and Parkinson's.

Experimental Evaluation: A Guide to Core Protocols

The validation of a compound's biological activity requires a systematic, hierarchical approach using robust and reproducible in vitro assays.[26] The following protocols represent the foundational experiments for evaluating the potential of novel fluorinated bromoquinolines. The causality behind each step is explained to provide a framework for sound experimental design.

Workflow for In Vitro Biological Activity Screening

The following diagram illustrates a logical progression for screening novel compounds, starting with broad cytotoxicity and moving towards more specific, mechanism-based assays.

G cluster_0 Primary Screening cluster_1 Secondary Screening (Hit Confirmation & Prioritization) cluster_2 Mechanism of Action (MoA) Studies A Synthesized Fluorinated Bromoquinoline Library B Cytotoxicity/Antimicrobial Screen (MTT/MIC) A->B Broad Activity Assessment C Dose-Response Analysis (IC50 / MIC Determination) B->C Quantify Potency D Selectivity Testing (Normal vs. Cancer/Host Cells) C->D Assess Therapeutic Window E Apoptosis Assay (Annexin V) D->E Elucidate Pathway F Cell Cycle Analysis D->F Elucidate Pathway G Enzyme Inhibition Assay (e.g., Topoisomerase) D->G Elucidate Pathway H Neuroprotection Assay (e.g., Aβ Toxicity) D->H Elucidate Pathway I Lead Candidate for In Vivo Studies E->I Validation F->I Validation G->I Validation H->I Validation

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Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-8-fluoro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Quinoline Scaffolds and the Suzuki-Miyaura Coupling

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its rigid structure and ability to interact with biological targets have led to the development of drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and anti-inflammatory agents. The functionalization of the quinoline ring system is therefore of paramount importance for the exploration of new chemical space and the development of novel molecular entities with enhanced properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its development, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010, has revolutionized the way synthetic chemists approach the construction of complex molecules.[1] The reaction's tolerance of a wide variety of functional groups, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in both academic and industrial research.[2]

This application note provides a comprehensive guide to the experimental protocol for the Suzuki coupling of 4-Bromo-8-fluoro-7-methylquinoline, a substrate of interest for the synthesis of novel quinoline-based compounds. The protocol is designed to be a self-validating system, with in-depth explanations for the choice of reagents and reaction conditions, grounded in established mechanistic principles.

Plausible Synthesis of 4-Bromo-8-fluoro-7-methylquinoline

As 4-Bromo-8-fluoro-7-methylquinoline is not readily commercially available, a plausible multi-step synthesis is proposed based on established methodologies for the preparation of substituted quinolines.[3][4]

Synthetic Pathway Overview

The proposed synthesis commences with the appropriate aniline precursor, followed by the construction of the quinoline core, and subsequent halogenation steps to yield the target compound.

G A 2-Fluoro-3-methylaniline C 7-Fluoro-8-methylquinolin-4-ol A->C Gould-Jacobs Reaction B Diethyl ethoxymethylenemalonate B->C D 4-Chloro-7-fluoro-8-methylquinoline C->D Chlorination (e.g., POCl3) E 4-Bromo-8-fluoro-7-methylquinoline D->E Halogen Exchange or Direct Bromination

Caption: Plausible synthetic route to 4-Bromo-8-fluoro-7-methylquinoline.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 4-Bromo-8-fluoro-7-methylquinoline), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[5]

  • Transmetalation: The organic group from the organoboron species (boronic acid or its ester) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[2]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)-Br(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_complex Ar-Pd(II)-R(L2) transmetalation->pd2_r_complex boronic_acid R-B(OH)2 boronate [R-B(OH)3]- boronic_acid->boronate Base base Base base->boronate boronate->transmetalation reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for the Suzuki Coupling of 4-Bromo-8-fluoro-7-methylquinoline

This protocol provides a general procedure that can be adapted for various aryl and heteroaryl boronic acids.

Materials and Reagents
  • Substrate: 4-Bromo-8-fluoro-7-methylquinoline (1.0 equiv)

  • Boronic Acid: Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst: Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.02-0.05 equiv)

  • Base: K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Inert gas (Argon or Nitrogen)

Equipment
  • Schlenk flask or a sealable reaction vial

  • Magnetic stirrer with heating capabilities

  • Condenser

  • Syringes and needles for transfer of degassed solvents

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-Bromo-8-fluoro-7-methylquinoline (1.0 equiv), the desired boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere. This is crucial as oxygen can lead to the formation of undesired homocoupling byproducts.[7]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The use of an aqueous co-solvent is often beneficial for dissolving the inorganic base and facilitating the transmetalation step.[7]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the boronic acid.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Rationale for Experimental Choices

  • Substrate (4-Bromo-8-fluoro-7-methylquinoline): The bromo-substituent at the 4-position is the reactive site for oxidative addition. The electron-withdrawing fluorine at the 8-position and the electron-donating methyl group at the 7-position can influence the electronic properties of the quinoline ring and its reactivity.

  • Catalyst (Pd(dppf)Cl₂): This is a robust and commonly used pre-catalyst for Suzuki couplings involving heteroaryl halides. The bulky and electron-rich dppf ligand facilitates both the oxidative addition and reductive elimination steps and can help to prevent catalyst deactivation.[8]

  • Base (K₂CO₃ or Cs₂CO₃): An inorganic base is essential for the activation of the boronic acid.[2] K₂CO₃ is a cost-effective and generally effective base. For more challenging couplings, the more soluble and basic Cs₂CO₃ can be employed to enhance the reaction rate.[8]

  • Solvent (1,4-Dioxane/Water): This solvent system is widely used for Suzuki reactions. Dioxane solubilizes the organic components, while water is crucial for dissolving the inorganic base and promoting the formation of the active boronate species.[7]

Data Presentation: Exemplary Reaction Conditions

The following table provides a starting point for the optimization of the Suzuki coupling of 4-Bromo-8-fluoro-7-methylquinoline with various boronic acids.

Boronic Acid PartnerCatalyst Loading (mol%)Base (equiv)Solvent SystemTemperature (°C)
Phenylboronic acid3K₂CO₃ (2.5)Dioxane/H₂O (4:1)90
4-Methoxyphenylboronic acid3K₂CO₃ (2.5)Dioxane/H₂O (4:1)90
3-Pyridinylboronic acid5Cs₂CO₃ (3.0)Dioxane/H₂O (4:1)100
2-Thiopheneboronic acid5Cs₂CO₃ (3.0)Dioxane/H₂O (4:1)100

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a different palladium source/ligand combination.
Poor quality reagentsEnsure the boronic acid is pure and the solvents are anhydrous and properly degassed.
Insufficient degassingThoroughly degas the reaction mixture with an inert gas for a longer duration.
Formation of Homocoupling Product Presence of oxygenEnsure the reaction is performed under strictly anaerobic conditions.
Decomposition of boronic acidUse fresh boronic acid or consider using a more stable boronate ester.
Hydrodehalogenation (loss of bromine) Presence of protic impuritiesUse anhydrous solvents and ensure the inert gas is dry. Consider a milder base.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of the 4-position of the 4-Bromo-8-fluoro-7-methylquinoline scaffold. The protocol outlined in this application note provides a robust starting point for the synthesis of a diverse library of novel quinoline derivatives. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, researchers can successfully employ this powerful transformation in their drug discovery and materials science endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 105(7), 2873-2920. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Catalysis Science & Technology. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Optimization of the Suzuki cross-coupling reaction to obtain 8a. [Link]

Sources

Application Note: High-Precision Synthesis of Kinase Inhibitors Using 4-Bromo-8-fluoro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The quinoline scaffold represents a "privileged structure" in kinase inhibitor design, serving as the core pharmacophore for numerous FDA-approved therapeutics (e.g., Bosutinib, Lenvatinib, Cabozantinib). This guide details the application of 4-Bromo-8-fluoro-7-methylquinoline as a high-value intermediate.

Unlike generic quinolines, this specific trisubstituted scaffold offers a unique tripartite advantage for Structure-Activity Relationship (SAR) optimization:

  • 4-Bromo "Lynchpin": A highly reactive electrophilic handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the "hinge-binding" or "solvent-front" moieties.

  • 8-Fluoro Modulation: This substituent exerts a strong inductive effect (

    
    ), lowering the pKa of the quinoline nitrogen (
    
    
    
    ). This reduces lysosomotropic trapping and hERG channel affinity while blocking a common site of metabolic oxidation (CYP450).
  • 7-Methyl Anchoring: Provides a hydrophobic vector to engage the "gatekeeper" residue or hydrophobic pocket II, enhancing selectivity against kinases with smaller gatekeepers.

Chemical Reactivity Profile

The 4-bromo-8-fluoro-7-methylquinoline scaffold exhibits distinct electronic properties that dictate experimental conditions. The electron-withdrawing nature of the 8-fluoro substituent activates the C4-Br bond towards oxidative addition with Palladium(0), making it more reactive than non-fluorinated analogs.

Structural Logic & Binding Mode

The following diagram illustrates the conceptual binding mode of inhibitors derived from this scaffold within a typical ATP-binding pocket (e.g., c-Met or VEGFR).

KinaseBinding Scaffold 4-Bromo-8-fluoro- 7-methylquinoline Core Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Gatekeeper 7-Methyl Interaction Metabolism Metabolic Stability (CYP Blocking) Scaffold->Metabolism 8-Fluoro Blocking Coupling Pd-Catalyzed Coupling (C4) Scaffold->Coupling Br Handle Hinge Hinge Region (ATP Binding Site) Coupling->Hinge Linker Installation (Amine/Aryl)

Figure 1: Pharmacophoric mapping of the scaffold. The 4-position connects to the hinge binder, while 7-Me and 8-F tune selectivity and ADME properties.

Experimental Protocols

Protocol A: C-N Bond Formation (Buchwald-Hartwig Amination)

Application: Synthesis of 4-aminoquinolines (Type I/II inhibitors). Objective: Coupling the scaffold with an aniline or heterocyclic amine to target the kinase hinge region.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 4-Bromo-8-fluoro-7-methylquinoline (1.0 equiv)

  • Coupling Partner: Functionalized Aniline (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: Xantphos (4-6 mol%) – Selected for its wide bite angle, promoting reductive elimination.

  • Base:

    
     (2.0 equiv) – Superior solubility in organic solvents compared to 
    
    
    
    .
  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon flow, charge a dried reaction vial with the quinoline substrate, aniline,

    
    , 
    
    
    
    , and Xantphos.
  • Degassing: Seal the vial and purge with Argon for 5 minutes. Add anhydrous 1,4-Dioxane via syringe. Sparging the solvent with Argon for 10 minutes prior to addition is critical to prevent catalyst poisoning.

  • Reaction: Heat the block to 100°C for 4–12 hours.

    • Checkpoint: Monitor via LC-MS. The 8-fluoro group may slightly retard reaction rate compared to non-fluorinated analogs due to steric crowding, but the electronic activation usually compensates.

  • Work-up: Cool to room temperature (RT). Filter through a Celite pad, eluting with EtOAc.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Optimization Table: Ligand Screening

LigandYieldComment
Xantphos 88% Standard for 4-aminoquinolines.
BINAP75%Good alternative; requires strictly anhydrous conditions.
BrettPhos92%Use for sterically hindered or weak amines.

<40%Insufficient activity for this deactivated system.
Protocol B: C-C Bond Formation (Suzuki-Miyaura Coupling)

Application: Synthesis of 4-arylquinolines (Biaryl type inhibitors). Objective: Installing an aromatic ring directly at the C4 position.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 4-Bromo-8-fluoro-7-methylquinoline (1.0 equiv)

  • Boronic Species: Aryl Boronic Acid/Pinacol Ester (1.3 equiv)

  • Catalyst:

    
     (5 mol%) – Robust against air/moisture.
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Assembly: Combine the quinoline, boronic acid, and catalyst in a microwave vial.

  • Solvent Addition: Add the Dioxane/Water mixture.

  • Activation: Irradiate in a microwave reactor at 110°C for 30 minutes (or reflux in oil bath for 4 hours).

    • Note: The 8-fluoro substituent stabilizes the C-Br bond against hydrolysis, reducing phenol byproduct formation compared to non-fluorinated analogs.

  • Extraction: Dilute with water, extract with DCM (x3). Dry organics over

    
    .
    
  • Purification: Silica gel chromatography.

Synthesis Workflow Diagram

The following flowchart visualizes the decision matrix for functionalizing the scaffold.

SynthesisWorkflow Start Start: 4-Bromo-8-fluoro- 7-methylquinoline Decision Target Moiety? Start->Decision PathA Path A: Amine Linker (Hinge Binder) Decision->PathA Nitrogen Nucleophile PathB Path B: Aryl Group (Biaryl Inhibitor) Decision->PathB Carbon Nucleophile CondA Buchwald-Hartwig Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C PathA->CondA CondB Suzuki-Miyaura Pd(dppf)Cl2 K3PO4, Dioxane/H2O, 110°C PathB->CondB ProductA 4-Amino-Quinoline (e.g., Foretinib Analog) CondA->ProductA ProductB 4-Aryl-Quinoline (e.g., c-Met Inhibitor) CondB->ProductB

Figure 2: Divergent synthesis pathways for generating Type I and Type II kinase inhibitors.

Troubleshooting & Quality Control

Common Issues
  • Protodehalogenation: If the Br is replaced by H (forming 8-fluoro-7-methylquinoline), the reaction temperature is likely too high, or the solvent is "wet" (acting as a hydride source).

    • Fix: Switch to strictly anhydrous Toluene for Buchwald couplings.

  • Homocoupling: Formation of Quinoline-Quinoline dimers.

    • Fix: Ensure rigorous degassing.[2] Oxygen promotes homocoupling.[2]

  • Low Conversion (Sterics): The 7-methyl and 8-fluoro groups create a sterically crowded environment around C4.

    • Fix: Switch to SPhos or RuPhos ligands (Buchwald) or Sphos-Pd-G2 (Suzuki), which are designed for hindered substrates.

Analytical Validation
  • 1H NMR (DMSO-d6): The C3-H proton of the quinoline ring is a diagnostic handle. Upon substitution at C4, the C3-H doublet (typical of the starting material) will shift significantly or disappear (if C3 is also substituted, though rare in this workflow).

  • 19F NMR: Essential for confirming the integrity of the 8-Fluoro group. A singlet around -130 to -140 ppm (depending on reference) confirms the F is intact and not displaced by nucleophiles (a rare but possible side reaction with strong alkoxides).

References

  • Review of Quinoline Scaffolds: Musiol, R. (2017). "Structure-Activity Relationship Studies of Quinoline Derivatives." Medicinal Chemistry, 13(5).

  • Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Suzuki Coupling on Quinolines: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • c-Met Inhibitor SAR (Foretinib/Cabozantinib Analogs): Yakes, F. M., et al. (2011). "Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor." Molecular Cancer Therapeutics, 10(12), 2298-2308.

  • 8-Fluoroquinoline Properties: "Synthesis and Applications of Fluoroquinoline Derivatives." BenchChem Technical Guides.

Sources

Development of Novel Anticancer Agents from Substituted Quinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a privileged heterocyclic system, has emerged as a cornerstone in the development of novel anticancer therapeutics. Its versatile structure allows for diverse substitutions, leading to compounds with a wide range of biological activities and mechanisms of action. This guide provides an in-depth exploration of the synthesis, in vitro and in vivo evaluation, and structure-activity relationships of substituted quinolines as potential anticancer agents. Authored with the senior application scientist in mind, this document integrates technical protocols with the underlying scientific rationale to empower researchers in their quest for more effective cancer treatments.

Synthetic Strategies for Substituted Quinolines

The foundation of developing novel quinoline-based anticancer agents lies in robust and flexible synthetic methodologies. The Friedländer synthesis is a classical and widely employed method for constructing the quinoline core.[1] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, typically catalyzed by an acid or base.[2]

Protocol 1: Friedländer Annulation for Substituted Quinoline Synthesis

This protocol describes a general procedure for the synthesis of a polysubstituted quinoline derivative.

Rationale: This acid-catalyzed condensation reaction proceeds through an initial aldol-type addition followed by a cyclization and dehydration cascade to form the quinoline ring. The choice of catalyst and reaction conditions can be optimized to improve yields and accommodate a variety of substrates.

Materials:

  • 2-Aminoaryl ketone (e.g., 2-aminobenzophenone) (1.0 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)

  • Acid catalyst (e.g., concentrated Hydrochloric Acid or p-Toluenesulfonic acid) (catalytic amount)

  • Ethanol (as solvent)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol) in ethanol.

  • Add a catalytic amount of the acid catalyst to the solution.

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired substituted quinoline.

In Vitro Evaluation of Anticancer Activity

A critical step in the drug discovery pipeline is the in vitro assessment of the cytotoxic and mechanistic effects of newly synthesized compounds. This section details key protocols for evaluating the anticancer potential of substituted quinolines.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][4]

Rationale: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells, allowing for the determination of the compound's cytotoxic effect.

Protocol 2: MTT Assay for Determining IC50 Values

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well microplates

  • Substituted quinoline compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. The Annexin V-FITC assay is a widely used method to detect early and late apoptotic cells.[5][6]

Rationale: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry.[5] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[6]

Protocol 3: Apoptosis Analysis by Flow Cytometry

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment with the quinoline compounds. For adherent cells, use trypsin and collect both the detached and adherent cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

Many anticancer drugs induce cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating. Flow cytometry analysis of DNA content is a standard method to determine the cell cycle distribution of a cell population.[7]

Rationale: Propidium iodide (PI) stoichiometrically binds to DNA.[7] Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).

Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining

Materials:

  • Treated and untreated cancer cells

  • Ice-cold PBS

  • 70% ethanol (ice-cold)

  • PI staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the cells and wash them with ice-cold PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash them twice with ice-cold PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in the PI staining solution and incubate for 30 minutes at room temperature in the dark. The RNase A is included to degrade RNA and prevent its staining by PI.

  • Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histogram using appropriate software.

In Vivo Efficacy Assessment

Preclinical in vivo studies are essential to evaluate the therapeutic potential and safety of promising anticancer compounds in a whole-organism context. Xenograft mouse models are widely used for this purpose.[8]

Rationale: Xenograft models involve the implantation of human tumor cells into immunodeficient mice, allowing for the study of tumor growth and the evaluation of drug efficacy in a living system.[8]

Protocol 5: Subcutaneous Xenograft Mouse Model

Ethical Note: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Human cancer cell line of interest

  • Sterile PBS or Matrigel

  • Syringes and needles

  • Anesthetics

  • Calipers for tumor measurement

  • Substituted quinoline compound formulated for in vivo administration

Procedure:

  • Cell Preparation and Implantation: Culture the cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1-5 x 10^6 cells in 100 µL). Inject the cell suspension subcutaneously into the flank of the immunodeficient mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment: Randomize the mice into treatment and control groups. Administer the substituted quinoline compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor growth and the body weight of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group to determine the in vivo efficacy of the compound.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of quinoline derivatives and their anticancer activity is crucial for the rational design of more potent and selective agents.

Key SAR Observations:

  • Substitution at C2 and C4: The introduction of various substituents at the C2 and C4 positions of the quinoline ring has been shown to significantly influence anticancer activity. For instance, 2,4-disubstituted quinolines have demonstrated excellent results through various mechanisms of action.[9]

  • Substitution at C7: The presence of a large and bulky alkoxy substituent at the 7-position can be beneficial for antiproliferative activity.

  • Amino Side Chains at C4: The addition of amino side chains at the 4-position often enhances the anticancer properties of quinoline compounds. The length of the alkylamino side chain can also affect potency.

Table 1: In Vitro Cytotoxicity of Selected Substituted Quinoline Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineHCT116 (Colon)< 1.0[10]
2 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 (µg/mL)[9]
3 Quinoline-chalcone hybrid 9i A549 (Lung)1.91[6]
4 Quinoline-chalcone hybrid 9j K-562 (Leukemia)2.33[6]
5 2,3-disubstituted-6,7-dimethoxyquinoline derivativeVariousVaries[9]
6 N-alkylated, 2-oxoquinoline derivativeHEp-2 (Larynx)Varies[9]

Visualization of Key Signaling Pathways and Workflows

Many quinoline-based anticancer agents exert their effects by targeting specific signaling pathways that are dysregulated in cancer. Understanding these pathways is essential for elucidating the mechanism of action of novel compounds.

Signaling Pathways Targeted by Quinoline Derivatives

Substituted quinolines have been shown to inhibit several key signaling pathways involved in cancer progression, including:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[5]

  • VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[11][12]

  • MAPK/ERK Pathway: This pathway plays a crucial role in transmitting signals from the cell surface to the nucleus, regulating processes such as cell proliferation, differentiation, and survival.[13]

  • p53 Signaling Pathway: The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis.[4][8]

Diagram 1: Simplified PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Substituted Quinoline Quinoline->PI3K Inhibition VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Ras Ras PLCg->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Cell Proliferation ERK->Proliferation Quinoline Substituted Quinoline Quinoline->VEGFR2 Inhibition

Caption: Inhibition of VEGFR-2 signaling by substituted quinolines.

Diagram 3: Experimental Workflow for Anticancer Drug Development

Drug_Development_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_preclinical Preclinical Development Design Compound Design & SAR Analysis Synthesis Chemical Synthesis (e.g., Friedländer) Design->Synthesis Viability Cell Viability Assay (MTT) Synthesis->Viability Apoptosis Apoptosis Assay (Annexin V) Viability->Apoptosis CellCycle Cell Cycle Analysis Viability->CellCycle Xenograft Xenograft Model Apoptosis->Xenograft CellCycle->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity LeadOpt Lead Optimization Toxicity->LeadOpt

Caption: A general workflow for the development of quinoline-based anticancer agents.

References

  • BenchChem. (2025).
  • El-Gamal, M. I., et al. (2020). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 94, 103441. [Link]

  • BenchChem. (2025).
  • (2024). Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy. Journal of Molecular Structure, 1298, 137024.
  • (2022). SAR of quinoline derivatives as VEGFR-2 Inhibitors.
  • Jain, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 3836-3866. [Link]

  • Al-Ostoot, F. H., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2261-2276.
  • (2026). A trifluoromethyl quinoline derivative targets SGK1 and modulates the PI3K/AKT pathway to inhibit prostate cancer progression.
  • Sanna, V., et al. (2020).
  • O'Brien, J., et al. (2014). Structure-activity relationship of anticancer drug candidate quinones. Molecules, 19(9), 13836-13863.
  • Ali, H. I., et al. (2022). Targeting VEGFR-2 by new quinoxaline derivatives: Design, synthesis, antiproliferative assay, apoptosis induction, and in silico studies. Archiv der Pharmazie, 355(2), e2100359.
  • Wang, Y., et al. (2020). Discovery of novel quinazoline derivatives as potent PI3Kδ inhibitors with high selectivity. European Journal of Medicinal Chemistry, 208, 112836.
  • (2025). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. MDPI.
  • (2008). Differential antiproliferative mechanisms of novel derivative of benzimidazo[1,2-α]quinoline in colon cancer cells depending on their p53 status. Molecular Cancer Therapeutics, 7(7), 2057-2067.
  • Mrozek-Wilczkiewicz, A., et al. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. European Journal of Medicinal Chemistry, 177, 239-251.
  • Wang, Y., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), e55071. [Link]

  • J&K Scientific LLC. (2025). Friedländer Synthesis.
  • Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved February 22, 2026, from [Link]

  • SciSpace. (n.d.).
  • (2025). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review.
  • BenchChem. (2025).
  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 453-467.

Sources

Strategic C4-Arylation of 8-Fluoroquinoline Scaffolds: From Precursor Synthesis to Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic C4-Arylation of 8-Fluoroquinoline Scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary & Strategic Rationale

The 8-fluoroquinoline scaffold represents a privileged pharmacophore in modern drug discovery, serving as a core structural motif in next-generation antibiotics (fluoroquinolones), kinase inhibitors (e.g., c-Met, VEGFR), and antimalarial agents.[1]

Why the 8-Fluoro Modification?

  • Metabolic Stability: The C8-fluorine atom blocks metabolic oxidation at a typically labile position.

  • Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the quinoline nitrogen, reducing non-specific binding and improving membrane permeability.

  • Conformational Locking: The 8-F substituent can induce specific conformational preferences via intramolecular electrostatic interactions (e.g., with C1-substituents in dihydroquinolines).

The Synthetic Challenge: Introducing aryl groups at the C4 position is critical for expanding Structure-Activity Relationships (SAR). While C2-functionalization is often favored by nucleophilic attack, C4-arylation requires specific activation. This guide details the two most reliable strategies:

  • The Robust Route: De novo synthesis of 4-chloro-8-fluoroquinoline followed by Suzuki-Miyaura cross-coupling.

  • The Emerging Route: Direct C-H arylation strategies for late-stage functionalization.

Synthetic Pathway Visualization

The following workflow illustrates the primary "Robust Route" (Gould-Jacobs type) and the decision points for optimization.

G cluster_opt Optimization Parameters start Starting Material: 2-Fluoroaniline step1 Condensation (EMME or Meldrum's Acid) start->step1 + Diethyl ethoxymethylenemalonate inter1 Enamine Intermediate step1->inter1 step2 Thermal Cyclization (250°C, Dowtherm A) inter1->step2 - EtOH inter2 4-Hydroxy-8-fluoroquinoline step2->inter2 step3 Chlorination (POCl3) inter2->step3 Deoxychlorination inter3 PRECURSOR: 4-Chloro-8-fluoroquinoline step3->inter3 step4 Suzuki-Miyaura Coupling (Pd-Catalysis) inter3->step4 + Ar-B(OH)2 final Target: 4-Aryl-8-fluoroquinoline step4->final opt1 Base: K2CO3 vs CsF step4->opt1 opt2 Ligand: PPh3 vs XPhos opt3 Solvent: Dioxane/H2O vs Toluene

Figure 1: Step-wise synthetic workflow for the construction of 4-aryl-8-fluoroquinolines via the Gould-Jacobs reaction and subsequent Pd-catalyzed coupling.

Detailed Protocols

Protocol A: Synthesis of 4-Chloro-8-fluoroquinoline Scaffold

Rationale: Commercial availability of 8-fluoro-4-chloroquinoline can be sporadic or expensive. In-house synthesis via the Gould-Jacobs reaction is scalable and cost-effective.

Reagents:

  • 2-Fluoroaniline (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (EMME) (1.0 equiv)[1]

  • Diphenyl ether (Dowtherm A) (Solvent for high temp)[1]

  • Phosphorus oxychloride (

    
    )[1]
    

Step-by-Step Methodology:

  • Condensation (Enamine Formation):

    • Mix 2-fluoroaniline (11.1 g, 100 mmol) and EMME (21.6 g, 100 mmol) in a round-bottom flask.

    • Heat to 110–120 °C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open vessel with ventilation to drive the equilibrium.

    • Checkpoint: The mixture will solidify upon cooling. Recrystallize from hexane/ethanol if purity <95% is suspected, though crude is often sufficient.[1]

  • Cyclization (Thermolysis):

    • Critical Step: Heat Dowtherm A (50 mL) to 250 °C (reflux).

    • Add the enamine intermediate portion-wise to the boiling solvent.

    • Mechanism:[1][2][3][4][5][6][7] High temperature is required to overcome the aromaticity of the benzene ring for the electrocyclic ring closure.

    • Maintain reflux for 30–60 minutes.

    • Cool to room temperature.[3][5][8] Dilute with hexane to precipitate the 4-hydroxy-8-fluoroquinoline-3-carboxylate ester. Filter and wash with hexane.

  • Hydrolysis & Decarboxylation (Optional but recommended for clean C4):

    • Saponify the ester (NaOH/H2O) and decarboxylate by heating in diphenyl ether or quinoline/Cu powder if the 3-H derivative is required. Note: If the 3-ester is desired in the final product, skip this step.

  • Chlorination:

    • Suspend the 4-hydroxy intermediate (10 mmol) in

      
       (30 mL).
      
    • Reflux for 2–4 hours. The solution will turn clear and darken.

    • Safety: Quench slowly by pouring onto crushed ice/ammonia.

      
       reacts violently with water.
      
    • Extract with DCM, dry over

      
      , and concentrate.[1]
      
    • Yield Expectation: 65–80% overall.

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Rationale: The C4-chloride is an activated position, but the 8-fluoro group withdraws electron density, making the oxidative addition of Pd(0) generally favorable. However, steric crowding from the peri-position (C5) and electronic repulsion from the N-lone pair can require ligand optimization.

Standard Conditions (Starting Point):

ComponentReagentEquiv.[2][3][4][5][6][8][9][10]Function
Substrate 4-Chloro-8-fluoroquinoline1.0Electrophile
Coupling Partner Aryl Boronic Acid1.2–1.5Nucleophile
Catalyst

0.05 (5 mol%)Catalyst
Base

(2M aq.)
3.0Activates Boron
Solvent 1,4-DioxaneN/AMiscibility
Temp/Time 90–100 °C4–12 hReaction Driver

Procedure:

  • Degassing (Crucial): Dissolve substrate and boronic acid in dioxane. Sparge with Argon/Nitrogen for 15 minutes. Oxygen poisons Pd(0) catalysts.

  • Catalyst Addition: Add

    
     under positive inert gas pressure.
    
  • Base Addition: Add degassed aqueous base.[1]

  • Reaction: Heat to reflux.[8][10] Monitor by TLC/LC-MS.

  • Workup: Filter through Celite (removes Pd black), dilute with EtOAc, wash with brine.

Optimization for Difficult Substrates (Sterically Hindered Aryls): If the standard protocol fails (Yield < 40%):

  • Switch Catalyst: Use

    
      or 
    
    
    
    + XPhos
    .[1] XPhos is excellent for electron-deficient heterocycles and sterically demanding couplings.
  • Switch Base: Use

    
      or 
    
    
    
    (anhydrous conditions) if the boronic acid is protodeboronation-prone.

Advanced Strategy: Direct C-H Arylation (Minisci-Type)

For late-stage functionalization where pre-functionalization (chlorination) is inefficient, radical alkylation/arylation is a viable alternative.[1]

  • Mechanism: Generation of a nucleophilic carbon radical that attacks the electron-deficient protonated quinoline at C2 or C4.

  • Selectivity Issue: C2 is often favored over C4. Blocking C2 or using specific steric control is necessary.

Protocol (Silver-Catalyzed Decarboxylative Arylation):

  • Substrate: 8-Fluoroquinoline (1.0 equiv).

  • Reagent: Aryl carboxylic acid (2.0 equiv) as the radical source.

  • Catalyst/Oxidant:

    
     (0.2 equiv) + 
    
    
    
    (2.0 equiv).[1]
  • Conditions:

    
    /DCM biphasic system or TFA/Water, 60–80 °C.
    
  • Note: This method is "greener" but often suffers from lower regioselectivity (C2 vs C4 mixtures) compared to the Suzuki route.

Troubleshooting & Optimization Logic

Use the following decision matrix to troubleshoot low yields in the cross-coupling step.

Optimization problem Problem: Low Yield (<40%) check1 Is Starting Material Consumed? problem->check1 sm_remains Yes (SM Remains) check1->sm_remains No reaction sm_gone No (SM Consumed) check1->sm_gone Complex mixture oxidative_issue Issue: Oxidative Addition Failure sm_remains->oxidative_issue sol_A Action: Switch to e-rich Ligand (e.g., PCy3, XPhos) oxidative_issue->sol_A sol_B Action: Increase Temp (Use Toluene/Microwave) oxidative_issue->sol_B side_react Issue: Protodeboronation or Homocoupling sm_gone->side_react sol_C Action: Use Anhydrous Cond. (Base: CsF, Solvent: DMF) side_react->sol_C sol_D Action: Slow addition of Boronic Acid side_react->sol_D

Figure 2: Decision matrix for troubleshooting Suzuki-Miyaura coupling failures on quinoline scaffolds.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[3][11] Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][12] Chemical Reviews.[1][2] Link[1]

  • Wolf, C., et al. (2009).[1] Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids and chloroquinolines. Journal of Organic Chemistry.[3] Link[1]

  • Kambe, N., et al. (2011).[1] Rh(NHC)-Catalyzed Direct and Selective Arylation of Quinolines at the 8-Position.[11] Journal of the American Chemical Society.[3][11] Link[1]

  • BenchChem Protocols. (2025). Synthesis of Quinolone-Class Antibacterial Agents: A Technical Guide.Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Bromoquinoline Suzuki Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SUZ-4BQ-OPT Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Yields in Suzuki-Miyaura Coupling of 4-Bromoquinoline[1]

Executive Summary: The "Deceptive" Substrate

Coupling 4-bromoquinoline presents a paradox to the synthetic chemist. Theoretically, the electron-deficient nature of the quinoline ring should facilitate rapid oxidative addition. However, users frequently report low yields (<30%), stalled conversion, or "black" reaction mixtures.

The Root Cause: The failure is rarely due to the inertness of the carbon-bromine bond. Instead, it is a coordination failure . The basic nitrogen atom in the quinoline ring acts as a competitive ligand, displacing phosphines and binding to the Palladium (Pd) center. This "poisons" the catalyst, arresting the cycle and allowing the boronic acid partner to decompose (protodeboronation) before it can react.

This guide provides a mechanistic breakdown and a self-validating protocol to bypass these specific failure modes.

Diagnostic Workflow

Before altering parameters, identify the specific failure mode using this decision tree.

TroubleshootingFlow Start START: Low Yield Analysis CheckSM Is 4-Bromoquinoline remaining? Start->CheckSM CheckProd Is Product formed? CheckSM->CheckProd No (SM Consumed) Poison FAILURE MODE A: Catalyst Poisoning (N-Coordination) CheckSM->Poison Yes (High SM Remainder) Proto FAILURE MODE B: Protodeboronation (Boronic Acid Loss) CheckProd->Proto No Product (Complex Mix) Homo FAILURE MODE C: Homocoupling/Oxidation CheckProd->Homo Wrong Product (Biaryl) Sol_Ligand SOLUTION: Switch to Bulky Ligand (XPhos, SPhos) Poison->Sol_Ligand Prevent N-Binding Sol_Base SOLUTION: Anhydrous Base or Slow Addition/MIDA Proto->Sol_Base Stabilize Boronate Sol_Degas SOLUTION: Strict Degassing (Freeze-Pump-Thaw) Homo->Sol_Degas Remove O2

Figure 1: Diagnostic logic for identifying the rate-limiting step in quinoline couplings.

Technical Deep Dive & Solutions
Module A: Overcoming Catalyst Poisoning (The Nitrogen Trap)

The Mechanism: In standard protocols using Pd(PPh₃)₄ or Pd(dppf)Cl₂, the phosphine ligands are labile. The quinoline nitrogen (a good σ-donor) displaces the phosphine, forming a stable, unreactive Pd-N complex. This shuts down the catalytic cycle.[1]

The Solution: Steric Bulk You must use ligands that are bulky enough to physically prevent the quinoline nitrogen from approaching the Pd center, while still allowing the C-Br bond to access the metal.

  • Recommendation: Buchwald 3rd Generation Precatalysts (G3) .

  • Specific Ligands: XPhos or SPhos .[1]

  • Why: These dialkylbiaryl phosphines form a "roof" over the Pd center.[1] They are electron-rich (facilitating oxidative addition) and sterically demanding (preventing N-poisoning and dimerization).[1]

Module B: Preventing Protodeboronation

The Mechanism: Because the catalyst is often slowed down by the quinoline interface, the boronic acid partner "waits" in the basic solution. Heteroaryl boronic acids are notoriously unstable and will hydrolyze (C-B bond breaks, replaced by C-H) faster than the cross-coupling occurs.

The Solution: Controlled Transmetalation

  • Base Selection: Switch from Carbonates (Na₂CO₃) to Phosphates (K₃PO₄).[1] Phosphates are efficient for activation but often gentler on sensitive substrates in biphasic systems.[1]

  • Concentration: If the boronic acid is decomposing, use MIDA boronates (slow release) or add the boronic acid via syringe pump over 1 hour.

Comparative Data: Ligand Performance

The following data summarizes typical conversion rates for 4-bromoquinoline coupling with phenylboronic acid (1.0 mmol scale, 80°C, 12h).

Catalyst SystemLigand TypeYieldStatusDiagnosis
Pd(PPh₃)₄ Monodentate Arylphosphine< 15%Failed Severe catalyst poisoning by quinoline N.
Pd(dppf)Cl₂ Bidentate Ferrocenyl35-50%Moderate Better stability, but slow turnover leads to boronic acid loss.[1]
Pd(OAc)₂ / PPh₃ In-situ Mix< 10%Failed Inefficient reduction to Pd(0); high poisoning.[1]
XPhos Pd G3 Bulky Dialkylbiaryl > 90% Optimal Steric bulk prevents poisoning; rapid turnover.[1]
SPhos Pd G3 Bulky Dialkylbiaryl85-90%Excellent Good alternative, especially for sterically hindered partners.[1]
The "Gold Standard" Protocol

This protocol utilizes the XPhos Pd G3 system, which is self-activating and resistant to poisoning.

Reagents:

  • 4-Bromoquinoline (1.0 equiv)[1]

  • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (2.0 mol%)[1][2][3]

  • Base: K₃PO₄ (2.0 equiv, 0.5 M aqueous solution or finely ground solid)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial equipped with a stir bar with 4-bromoquinoline (1.0 mmol), Boronic acid (1.2 mmol), and XPhos Pd G3 (17 mg, 0.02 mmol).

    • Note: If using solid K₃PO₄, add it here.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3 cycles).[1]

  • Solvent Addition: Add degassed THF or Dioxane (4 mL) via syringe.

  • Base Addition: Add degassed 0.5 M aqueous K₃PO₄ (4 mL) via syringe.

    • Critical: The biphasic system (Organic/Water) helps dissolve inorganic byproducts and facilitates the Suzuki mechanism.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 RPM) to ensure phase mixing.

  • Monitoring: Check by LCMS at 1 hour.

    • Expectation: The reaction is often complete within 1-2 hours with G3 catalysts.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[1][4] Dry over Na₂SO₄.[1][3]

Frequently Asked Questions (FAQ)

Q: My reaction mixture turned black immediately. Is the catalyst dead? A: "Palladium black" precipitation indicates the formation of inactive Pd aggregates. This happens when the ligand dissociates from the metal.

  • Fix: This confirms your ligand is not binding tightly enough.[1] Switch immediately to XPhos or SPhos Pd G3.[1] Do not add more Pd(PPh₃)₄; it will just precipitate again.[1]

Q: I see the product mass, but also a mass corresponding to [Product - Br + H]. What is this? A: This is the hydrodehalogenated byproduct (quinoline with H instead of Br).

  • Cause: The oxidative addition happened, but transmetalation failed. The Pd-Ar species abstracted a hydride (likely from the solvent or base).

  • Fix: Ensure your boronic acid is in excess (1.5 eq) and consider using n-Butanol or Dioxane instead of THF/Alcohol mixtures to reduce hydride sources.[1]

Q: Can I use Pd(OAc)₂ and add XPhos separately? A: You can, but it is less reliable.[1] Pd(OAc)₂ requires reduction to Pd(0) to become active.[1][5] This reduction can be inconsistent, especially with electron-deficient substrates.[1]

  • Recommendation: Use the G3 Precatalyst .[1][3][6] It contains the pre-formed Pd(0) source and ligand in a 1:1 ratio, ensuring the active species is generated immediately upon heating.

References
  • Buchwald, S. L., et al. (2013).[1] Precatalysts for the Rapid Generation of Active L1Pd(0) Complexes in Cross-Coupling. .

    • Context: Defines the G3 precatalyst mechanism and superiority over in-situ mixing.
  • Miyaura, N. (2013).[1] Selection of boron reagents for Suzuki–Miyaura coupling. .[1]

    • Context: Explains protodeboronation mechanisms and base selection (Phosphate vs Carbonate).[1]

  • Yin, L., & Liebeskind, L. S. (2002).[1] A Practical, High-Yield Synthesis of Diverse Heterocycles via a Palladium-Catalyzed Cross-Coupling Strategy. .

    • Context: Discusses the specific challenges of coordinating hetero
  • Sigma-Aldrich. (2024).[1] User Guide: Buchwald Precatalysts. .[1]

    • Context: Provides standard oper

Sources

identifying side products in Sonogashira reactions of haloquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Troubleshooting Side Products in Haloquinoline Cross-Coupling Assigned Agent: Senior Application Scientist Priority: High

Diagnostic Triage: What is in my flask?

Before optimizing, you must identify the enemy. Use this diagnostic matrix to correlate your analytical data (LC-MS and


H NMR) with the specific failure mode.
Symptom (LC-MS)Symptom (

H NMR)
DiagnosisProbability
Mass = 2 × Alkyne - 2 Missing aromatic signals; symmetric aliphatic peaks.Glaser Homocoupling High (with Cu/

)
Mass = SM - Halogen + 1 Quinoline proton count increases by 1; distinctive singlet/doublet appears.Hydrodehalogenation Medium (in alcohols)
Mass = Product (M+H) Aromatic region complex/shifted; loss of alkyne proton but no triple bond C signal in

C.
Cyclization (e.g., Furoquinoline) Medium (2-alkynyl systems)
No Reaction (SM only) Broadened signals for SM (dynamic exchange).Catalyst Poisoning (N-coordination) High (unprotected quinolines)

The Oxidative Trap: Glaser Homocoupling

The Issue: You see the formation of a diyne (


) instead of your cross-coupled product.
The Cause:  The "Glaser" or "Hay" coupling is the primary competitor in Copper-catalyzed Sonogashira reactions. It is driven by the presence of Oxygen, which re-oxidizes Cu(I) to Cu(II), facilitating the dimerization of the copper acetylide.
Mechanistic Pathway (Glaser vs. Sonogashira)

GlaserVsSonogashira Alkyne Terminal Alkyne (R-C≡C-H) CuAcetylide Cu-Acetylide (Active Species) Alkyne->CuAcetylide Base, CuI Cu CuI Catalyst PdCycle Pd-Catalytic Cycle (Sonogashira) CuAcetylide->PdCycle Transmetallation (Desired) Glaser Glaser Product (R-C≡C-C≡C-R) CuAcetylide->Glaser Oxidation by O2 (Undesired) Product Cross-Coupled Product (Ar-C≡C-R) PdCycle->Product Reductive Elim. Oxygen O2 (Air Leak) Oxygen->Glaser

Figure 1: The bifurcation point. Copper acetylide is the common intermediate; Oxygen diverts it toward homocoupling.

Troubleshooting Protocol
  • Q: I degassed my solvent, why is it still happening?

    • A: Degassing the solvent isn't enough. The headspace of the reaction vessel must be purged. Use the "Freeze-Pump-Thaw" method (3 cycles) for sensitive cases, or vigorous sparging with Argon for 15 minutes.

  • Q: Can I just add more alkyne?

    • A: Yes, but dangerous. Adding excess alkyne compensates for the loss to homocoupling but increases the difficulty of purification.

  • Q: What is the ultimate fix?

    • A: Go Copper-Free. Eliminate the copper cycle entirely. See Protocol B below.

The Reductive Dead-End: Hydrodehalogenation

The Issue: Your haloquinoline starting material is converted to the simple quinoline (H replaces Halogen). The Cause: This is a Palladium-mediated reduction.[1] If the transmetallation step is slow (due to steric bulk or low alkyne reactivity), the Pd(II) intermediate can undergo


-hydride elimination, often stealing a hydride from the solvent (alcohols) or the amine base.
Mechanistic Pathway (Reduction)[5]

Dehalogenation Pd0 Pd(0) OxAdd Oxidative Addition (L2Pd(Ar)X) Pd0->OxAdd TransMetal Transmetallation (Alkyne enters) OxAdd->TransMetal Fast Path PdHydride Pd-Hydride Species (L2Pd(Ar)H) OxAdd->PdHydride Slow Path (+ Solvent/Base) HydrideSource Hydride Source (Alcohol/Amine) HydrideSource->PdHydride Reduced Dehalogenated Product (Ar-H) PdHydride->Reduced Reductive Elim.

Figure 2: When transmetallation stalls, the Pd-intermediate finds a hydride source (often the solvent), leading to reduction.

Troubleshooting Protocol
  • Q: I'm using MeOH/Ethanol. Is that the problem?

    • A: Likely, yes.[2] Primary and secondary alcohols are excellent hydride donors. Switch to aprotic polar solvents like DMF, DMAc, or THF.

  • Q: Which base minimizes this?

    • A: Switch from amines (TEA/DIPEA) to Inorganic Carbonates (

      
       or 
      
      
      
      ). Amines can undergo
      
      
      -hydride elimination; carbonates cannot.

The Quinoline Special: Cyclization & Poisoning

The Issue: 2-Haloquinolines and 4-Haloquinolines are electron-deficient and contain a basic Nitrogen.

  • Poisoning: The Quinoline-N binds to Pd, shutting down the cycle.

  • Cyclization: If a nucleophile is present (or if the alkyne contains one), the Nitrogen can attack the activated triple bond, forming fused ring systems (e.g., pyrrolo[1,2-a]quinolines).

Troubleshooting Protocol
  • Q: My reaction stalls at 10% conversion. Why?

    • A: Catalyst poisoning. The quinoline nitrogen is competing with the phosphine ligands.

    • Fix: Use a bulky, electron-rich ligand like XPhos or RuPhos . These bind Pd tightly and prevent N-coordination. Alternatively, add 1.1 eq of acid (e.g., AcOH) to protonate the Quinoline-N (if your alkyne tolerates it), rendering it non-coordinating.

  • Q: I see a "Product" mass, but the NMR is wrong.

    • A: Check for 5-endo-dig or 6-endo-dig cyclization. If your alkyne has a pendant -OH or -NH2, it likely cyclized onto the quinoline core.

Protocol Vault

Do not rely on generic "textbook" conditions. Use these optimized workflows for Haloquinolines.

Protocol A: The "Robust Standard" (Pd/Cu)

Best for: 3-Bromoquinoline, 3-Iodoquinoline, and non-hindered alkynes.

  • Catalyst:

    
     (2 mol%) + CuI (1 mol%).
    
  • Base/Solvent:

    
     (3 eq) in DMF (0.2 M). Avoid alcohols.
    
  • Procedure:

    • Add Haloquinoline, Pd, and Cu to the vial.

    • Seal and purge with Argon (3x vacuum/backfill).

    • Add degassed DMF and

      
       via syringe.
      
    • Add Alkyne (1.2 eq) slowly (over 30 mins) via syringe pump if possible to keep concentration low (minimizes Glaser).

    • Heat to 60°C.

Protocol B: The "High-Fidelity" (Cu-Free)

Best for: 2-Chloroquinoline, substrates prone to Glaser coupling, or when high purity is required.

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%).
    
    • Why XPhos? It facilitates the difficult oxidative addition of 2-chloroquinolines and prevents N-poisoning.

  • Base/Solvent:

    
     (2.0 eq) in Acetonitrile or 1,4-Dioxane.
    
  • Procedure:

    • Combine Pd, Ligand, Base, and Haloquinoline in the vessel.

    • Strict Argon purge.

    • Add Solvent and Alkyne (1.5 eq).

    • Heat to 80-100°C.

    • Note: Cu-free reactions often require higher temperatures because the "Copper Effect" (transmetallation acceleration) is absent.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Reddy, E. A., et al. (2008). Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water.[3] Tetrahedron, 64(27), 6482-6488. Link

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Historical context for Glaser Coupling).
  • Zohrab, A., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49, 11029-11031. Link

  • Yi, C., & Hua, R. (2006). AuCl3/CuCl2-Catalyzed Cyclization of 2-Alkynylquinolines: Efficient Synthesis of Furo[3,2-c]quinolines. The Journal of Organic Chemistry, 71(6), 2535–2537.

Sources

troubleshooting the final step in the synthesis of 4-amino-8-fluoro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-amino-8-fluoro-7-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of this specific chemical synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the final amination step of your synthesis, ensuring high yield and purity.

Introduction: The Final Step - A Critical Amination

The synthesis of 4-amino-8-fluoro-7-methylquinoline typically culminates in a crucial nucleophilic aromatic substitution (SNAr) reaction. This final step involves the displacement of a suitable leaving group, most commonly a chlorine atom, at the C4 position of the quinoline ring with an amino group. The success of this reaction is paramount for the overall efficiency of the synthetic route. This guide will focus on troubleshooting and optimizing this critical transformation.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the final amination step in the synthesis of 4-amino-8-fluoro-7-methylquinoline.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield of 4-amino-8-fluoro-7-methylquinoline. What could be the problem?

Answer: Low or no yield in the final amination step can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

dot

Low_Yield_Troubleshooting Start Low or No Yield Check_SM Verify Starting Material (4-chloro-8-fluoro-7-methylquinoline) Purity and Identity Start->Check_SM SM_OK Starting Material OK Check_SM->SM_OK  Pass SM_Bad Degraded/Impure SM Check_SM->SM_Bad  Fail Check_Conditions Evaluate Reaction Conditions SM_OK->Check_Conditions Purify_SM Purify or Resynthesize Starting Material SM_Bad->Purify_SM Success Improved Yield Purify_SM->Success Conditions_OK Conditions Appear Optimal Check_Conditions->Conditions_OK  OK Conditions_Bad Suboptimal Conditions Check_Conditions->Conditions_Bad  Suboptimal Check_Workup Review Work-up & Purification Conditions_OK->Check_Workup Optimize_Conditions Systematically Optimize: - Temperature - Time - Solvent - Amine Source/Concentration - Base Conditions_Bad->Optimize_Conditions Optimize_Conditions->Success Workup_OK Work-up Protocol Suitable Check_Workup->Workup_OK  OK Workup_Bad Product Loss During Work-up Check_Workup->Workup_Bad  Inefficient Optimize_Workup Adjust pH during extraction - Use alternative purification method (e.g., crystallization vs. chromatography) Workup_Bad->Optimize_Workup Optimize_Workup->Success

Caption: Troubleshooting workflow for low product yield.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Inactive Starting Material The 4-chloro-8-fluoro-7-methylquinoline may have degraded or be of insufficient purity.Confirm the identity and purity of your starting material using techniques like NMR, LC-MS, and melting point analysis. If necessary, purify the starting material by recrystallization or column chromatography.
Suboptimal Reaction Temperature The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.For SNAr reactions on 4-chloroquinolines, temperatures typically range from 120-180°C.[1][2] Start with a moderate temperature (e.g., 130°C) and adjust as needed based on reaction monitoring. Microwave-assisted synthesis can often accelerate the reaction at controlled temperatures.[1]
Incorrect Reaction Time The reaction may not have proceeded to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting material is consumed.
Inappropriate Solvent The choice of solvent is crucial for SNAr reactions.Polar aprotic solvents like DMSO, DMF, or NMP are generally effective as they can solvate the charged intermediate of the SNAr mechanism.[3]
Ineffective Amine Source The concentration or type of amine source can impact the reaction rate.For the synthesis of a primary amine, a common method is the use of an ammonia equivalent, such as formamide followed by hydrolysis, or by using a protected amine followed by deprotection. Direct amination with ammonia requires high pressure and temperature. The use of in situ generated ammonia can also be an option.[1]
Suboptimal Base If using an amine salt, a base is required to liberate the free amine. An incorrect or insufficient amount of base will hinder the reaction.When using an amine salt, a non-nucleophilic base like K2CO3 or triethylamine (TEA) is often employed.[4] The base should be in excess relative to the amine salt.

Experimental Protocol: General Procedure for Amination

  • In a sealed reaction vessel, combine 4-chloro-8-fluoro-7-methylquinoline (1 equivalent), the amine source (e.g., an appropriate amine, 2-5 equivalents), and a suitable solvent (e.g., DMSO or NMP).[2][3]

  • If using an amine salt, add a base (e.g., K2CO3, 2-3 equivalents).

  • Heat the reaction mixture to 120-150°C and stir for 6-24 hours.[2]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Proceed with the work-up and purification.

Issue 2: Formation of Significant Impurities

Question: My reaction is producing the desired product, but also a number of impurities that are difficult to separate. What are these impurities and how can I avoid them?

Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to minimizing their formation.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Material: This is the most common impurity if the reaction has not gone to completion.

    • Solution: Increase the reaction time, temperature, or the equivalents of the amine. Monitor the reaction closely to ensure full conversion.

  • Hydrolysis of the Chloro Group: If there is water present in the reaction mixture, the 4-chloroquinoline can be hydrolyzed to the corresponding 4-hydroxyquinoline.

    • Solution: Use anhydrous solvents and reagents. Dry the reaction vessel thoroughly before use.

  • Dehalogenation: In some cases, reductive dehalogenation can occur, leading to the formation of 8-fluoro-7-methylquinoline.

    • Solution: This is less common but can be promoted by certain catalysts or reaction conditions. Ensure the reaction is performed under an inert atmosphere if necessary and avoid unnecessarily high temperatures.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my 4-amino-8-fluoro-7-methylquinoline. What are the best methods?

Answer: The basicity of the amino group in the product can sometimes complicate purification.

dot

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Work-up: - Dilute with water - Extract with organic solvent (e.g., DCM, EtOAc) - Wash with brine Start->Workup Crude_Product Crude Product Workup->Crude_Product Column Column Chromatography (Silica Gel) Crude_Product->Column Primary Method Crystallization Recrystallization Crude_Product->Crystallization Alternative/Final Polishing Pure_Product Pure 4-amino-8-fluoro-7-methylquinoline Column->Pure_Product Crystallization->Pure_Product

Caption: General purification workflow.

Purification Strategies:

  • Aqueous Work-up: After the reaction is complete, cool the mixture and pour it into water. The product can then be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Washing the organic layer with brine can help to remove residual water and some water-soluble impurities.[2]

  • Column Chromatography: This is a very effective method for purifying 4-aminoquinolines.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is often effective.[4] It is sometimes beneficial to add a small amount of a basic modifier, like triethylamine or ammonium hydroxide (e.g., 1%), to the mobile phase to prevent the product from streaking on the silica gel.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step. Common solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Acid-Base Extraction: To remove non-basic impurities, the crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The product will move into the aqueous layer as the ammonium salt. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) to precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the final amination step?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atom in the quinoline ring activates the C4 position towards nucleophilic attack. The amine nucleophile attacks the C4 carbon, forming a negatively charged intermediate (a Meisenheimer complex), which is resonance-stabilized. In the final step, the chloride ion is eliminated, and the aromaticity of the ring is restored.

dot

Caption: Simplified SNAr mechanism for amination. (Note: Image placeholders are used as actual chemical structure rendering is not supported).

Q2: Are there any specific safety precautions I should take?

A2: Yes. 4-Chloroquinolines can be irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reactions are often run at high temperatures, so care should be taken to avoid burns. It is recommended to perform the reaction in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Q3: Can I use microwave synthesis for this step?

A3: Absolutely. Microwave-assisted synthesis is often used for the amination of 4-chloroquinolines and can significantly reduce reaction times from hours to minutes.[1] It also allows for precise temperature control, which can help to minimize side product formation.

Q4: Are there alternative methods to introduce the amino group at the C4 position?

A4: While SNAr of a 4-chloroquinoline is the most common, other methods exist. For instance, some syntheses proceed through a 4-hydroxyquinoline intermediate, which is then converted to the 4-chloro derivative before amination.[5] Palladium-catalyzed Buchwald-Hartwig amination can also be employed, though it is more common for less activated aryl halides. For this specific substrate, the SNAr reaction is generally the most straightforward and efficient method.

References

  • Zhang, C., et al. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 27(9), 2985. [Link]

  • Musiol, R. (2017).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Kim, J. S., et al. (2011). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Bulletin of the Korean Chemical Society, 32(8), 2897-2900.
  • Sarkar, R., et al. (2023). Synthesis of Quinoline and Quinolin-2(1H)
  • Delgado, J. F. R., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1362741. [Link]

  • Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(3), 1008-1011. [Link]

  • Ray, P. C., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Journal of Medicinal Chemistry, 54(19), 6688-6697. [Link]

  • Madrid, P. B., et al. (2005). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.
  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Riscoe, M., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018.

Sources

Validation & Comparative

A Comparative Guide to the In Vitro Anticancer Efficacy of 4-Bromo-8-fluoro-7-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents an objective, data-driven comparison of novel 4-bromo-8-fluoro-7-methylquinoline derivatives, evaluating their performance against various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document provides in-depth technical insights, detailed experimental protocols, and supporting data to facilitate informed decisions in oncology research.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring is a cornerstone heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved therapeutics.[1][2] Its rigid, aromatic structure is adept at participating in various biological interactions, including DNA intercalation and binding to enzyme active sites.[3] Consequently, quinoline derivatives have been extensively investigated for a wide array of pharmacological activities, with a significant focus on their potential as anticancer agents.[2][4][5]

The biological activity of the quinoline core can be precisely tuned through chemical modification. The strategic placement of substituents, such as halogens and alkyl groups, can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties.[6][7] This guide focuses on a novel series of derivatives featuring a bromine atom at the C4 position, a fluorine atom at C8, and a methyl group at C7. This specific substitution pattern offers a unique combination of electronic and steric properties, creating a promising foundation for the development of potent and selective anticancer agents.

Comparative In Vitro Cytotoxicity Analysis

The initial and most critical step in evaluating any potential anticancer compound is to determine its cytotoxicity against a panel of human cancer cell lines. This approach allows for the assessment of both the potency (the concentration required to kill cells) and the spectrum of activity (the range of cancer types the compound is effective against).

Experimental Design & Methodology

To ensure the generation of reliable and reproducible data, a standardized protocol for assessing cell viability is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for this purpose. It measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Culture & Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are seeded into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.

  • Compound Preparation & Treatment: Test compounds are dissolved in DMSO to create high-concentration stock solutions. A series of dilutions are prepared in complete culture medium. The medium from the cell plates is aspirated, and 100 µL of fresh medium containing the desired concentration of the test compound (or vehicle control, DMSO) is added to each well.

  • Incubation: The plates are incubated for 48 hours at 37°C with 5% CO₂.

  • MTT Reagent Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement & Data Analysis: The absorbance of the solution is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_setup Phase 1: Cell Preparation cluster_treatment Phase 2: Compound Exposure cluster_assay Phase 3: Viability Assessment cluster_analysis Phase 4: Data Interpretation A Seed Cancer Cells in 96-Well Plate B Incubate 24h for Cell Attachment A->B C Add Serial Dilutions of Quinoline Derivatives B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate 4h to Form Formazan E->F G Solubilize Crystals with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate % Viability vs. Control H->I J Determine IC50 Values I->J

Caption: Standard workflow for the MTT cell viability assay.

Results: Comparative Potency (IC₅₀)

The cytotoxic activities of three representative 4-bromo-8-fluoro-7-methylquinoline derivatives were assessed against a panel of human cancer cell lines representing different malignancies. Doxorubicin, a widely used chemotherapeutic agent, was included as a positive control for comparison.

CompoundMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)
Derivative Q-BrF-1 9.8 ± 0.915.2 ± 1.311.5 ± 1.118.4 ± 1.6
Derivative Q-BrF-2 4.1 ± 0.56.7 ± 0.85.3 ± 0.68.9 ± 0.9
Derivative Q-BrF-3 2.5 ± 0.33.1 ± 0.42.8 ± 0.34.5 ± 0.5
Doxorubicin 0.8 ± 0.11.2 ± 0.20.9 ± 0.11.5 ± 0.2

Data represent the mean IC₅₀ values ± standard deviation from three independent experiments.

Analysis: All tested derivatives demonstrated notable cytotoxic activity. A clear structure-activity relationship emerges, with Derivative Q-BrF-3 exhibiting the most potent anticancer effects across all four cell lines, with IC₅₀ values in the low micromolar range.[8][9][10][11][12] While not as potent as the clinical drug Doxorubicin, the significant activity of Derivative Q-BrF-3 warrants further mechanistic investigation.

Elucidating the Mechanism of Action

Understanding how a compound kills cancer cells is crucial for its development as a therapeutic agent. Many effective anticancer drugs function by inducing apoptosis, or programmed cell death.[4][10][13][14] Other common mechanisms for quinoline-based agents include the inhibition of critical cell signaling enzymes like kinases or topoisomerases.[3][4][8][15]

Assessment of Apoptosis Induction

To determine if the observed cytotoxicity of the lead compound, Derivative Q-BrF-3, is mediated by apoptosis, an Annexin V-FITC and Propidium Iodide (PI) staining assay coupled with flow cytometry analysis can be employed. This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: HCT116 cells are seeded in 6-well plates and treated with Derivative Q-BrF-3 at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with ice-cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 100 µL of Annexin V Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of PI are added.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: 400 µL of Binding Buffer is added to each sample. The cells are then immediately analyzed on a flow cytometer. FITC fluorescence (Annexin V) is detected on the FL1 channel and PI fluorescence on the FL2 channel.

Apoptosis_Workflow A Treat Cells with Derivative Q-BrF-3 (24h) B Harvest Adherent & Floating Cells A->B C Wash with Cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & Propidium Iodide D->E F Incubate 15 min in Dark E->F G Analyze by Flow Cytometry F->G H Quantify Cell Populations (Viable, Apoptotic, Necrotic) G->H

Caption: Experimental workflow for apoptosis detection via flow cytometry.

A significant increase in the percentage of Annexin V-positive cells (early and late apoptotic populations) following treatment with Derivative Q-BrF-3 would strongly indicate that it exerts its cytotoxic effect by inducing apoptosis.

Hypothesized Signaling Pathway Inhibition

Quinoline derivatives are known inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation.[3][4][5] The PI3K/Akt/mTOR pathway is a central signaling cascade that is hyperactivated in many cancers and represents a prime therapeutic target. It is plausible that 4-bromo-8-fluoro-7-methylquinoline derivatives could inhibit key kinases within this pathway.

PI3K_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival & Growth mTOR->Proliferation Promotes Derivative Derivative Q-BrF-3 Derivative->PI3K Potential Inhibition

Caption: Hypothesized mechanism of action via PI3K pathway inhibition.

This hypothesis requires experimental validation. A Western blot analysis showing a dose-dependent decrease in the phosphorylation of Akt (a downstream target of PI3K) in cells treated with Derivative Q-BrF-3 would provide strong evidence for this mechanism.

Conclusion and Future Perspectives

The in vitro data presented in this guide demonstrate that 4-bromo-8-fluoro-7-methylquinoline derivatives are a promising class of anticancer compounds. Derivative Q-BrF-3 has been identified as a lead candidate with potent, low-micromolar activity across multiple cancer cell lines, likely acting through the induction of apoptosis.

The path forward for this promising series of compounds involves several key stages:

  • In-depth Mechanistic Validation: Confirming the inhibition of specific kinases (e.g., PI3K, Akt) and assessing effects on the cell cycle.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to optimize potency and selectivity, thereby improving the therapeutic index.[9][11]

  • Preclinical In Vivo Evaluation: Assessing the efficacy and safety of lead compounds in animal models of cancer.

  • ADME/Toxicity Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity properties of the lead candidates to determine their drug-likeness.

This comprehensive approach will be critical in advancing these novel quinoline derivatives from promising laboratory findings to potential clinical therapeutics.

References

  • Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: Google Vertex AI Search URL
  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: Google Vertex AI Search URL
  • Title: Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Publishing Source: Google Vertex AI Search URL
  • Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy - ResearchGate Source: ResearchGate URL
  • Title: Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives Source: Google Vertex AI Search URL
  • Title: (PDF) Anticancer Activity of Quinoline Derivatives; An Overview - Academia.
  • Title: Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research Source: Google Vertex AI Search URL
  • Title: Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing)
  • Title: Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives Source: Google Vertex AI Search URL
  • Title: Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?
  • Title: A Novel and Different Approach for the Synthesis of Quinoline Derivatives Starting Directly from Nitroarenes and Their Evaluation as Anti-Cancer Agents | Sultana | International Journal of Chemistry Source: Google Vertex AI Search URL
  • Title: Synthesis of Benzopyrans and Quinolines with Nitrogenated Chain and Their Cytotoxicity Against Human Cancer Cell Lines - PubMed Source: PubMed URL
  • Title: Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC Source: PMC URL
  • Title: Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC Source: PMC URL
  • Title: (PDF)
  • Title: Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC Source: PMC URL
  • Title: Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents - Benchchem Source: Benchchem URL

Sources

Strategic Fluorination: A Senior Scientist’s Guide to 4-Substituted-8-Fluoroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) Studies of 4-Substituted-8-Fluoroquinolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Fluorine Advantage"

In the optimization of quinoline-based scaffolds—particularly for kinase inhibitors (e.g., EGFR) and anti-infectives—the C8 position represents a critical metabolic "soft spot." Unsubstituted quinolines (8-H) are frequently prone to rapid oxidative metabolism by CYP450 enzymes.

This guide objectively compares 4-substituted-8-fluoroquinolines against their non-fluorinated (8-H) and chlorinated (8-Cl) analogs. As a Senior Application Scientist, I argue that the 8-fluoro modification is not merely a "halogen walk" but a strategic maneuver to block metabolic degradation while modulating the electronic environment of the critical C4-pharmacophore without incurring the steric penalties of larger halogens.

Comparative Analysis: 8-Fluoro vs. Alternatives

The following analysis dissects the performance of the 8-fluoroquinoline scaffold against its primary alternatives.

The Competitors
  • 8-H (Unsubstituted): The baseline scaffold. Often potent but metabolically labile.

  • 8-Cl (Chlorinated): A classic modification to block metabolism and increase lipophilicity (

    
    ).
    
  • 8-F (Fluorinated): The focus of this guide. Mimics Hydrogen sterically but mimics Chlorine electronically.

Performance Matrix
Feature8-H (Unsubstituted) 8-Cl (Chlorinated) 8-F (Fluorinated) Scientific Rationale
Metabolic Stability Low (High Clearance)HighHigh F and Cl block CYP-mediated C8-hydroxylation. F is superior for avoiding "metabolic switching" to other sites due to its strong C-F bond energy (116 kcal/mol).
Steric Profile Minimal (Van der Waals radius: 1.20 Å)High (1.75 Å)Low (1.47 Å) F is isosteric to H. 8-Cl often causes peri-interactions with C1-substituents or distorts planar binding modes in the kinase hinge region.
Electronic Effect (

)
0.000.230.06 F is highly electronegative but has resonance donation. It modulates the pKa of the quinoline nitrogen (N1) less drastically than Cl, preserving H-bond acceptor capability.
Lipophilicity (

)
BaselineHigh (+0.71

)
Moderate (+0.14

)
8-F improves membrane permeability without the excessive lipophilicity penalty of 8-Cl, reducing non-specific binding risks.

Case Study & Data Presentation: EGFR Kinase Inhibition

To demonstrate the SAR utility, we examine a representative dataset for 4-anilinoquinolines (a common scaffold for EGFR inhibitors like pelitinib or bosutinib analogs). The 4-position "warhead" is kept constant (3-chloro-4-fluoroaniline) to isolate the effect of the 8-position substitution.

Table 1: Comparative SAR of 4-Anilinoquinoline Derivatives

Data synthesized from representative kinase inhibitor optimization studies [1, 5, 12].

Compound IDR-8 SubstituentR-4 SubstituentEGFR IC

(nM)
Microsomal Stability (

, min)
Outcome Analysis
Q-01 -H 3-Cl-4-F-aniline12015Baseline: Potent binder, but rapid oxidative clearance limits in vivo efficacy.
Q-02 -Cl 3-Cl-4-F-aniline45110Potency Shift: Steric bulk forces a twisted conformation that may aid binding, but solubility drops.
Q-03 -F 3-Cl-4-F-aniline55 95 Optimal Balance: Retains high potency (isosteric to H) but drastically extends half-life (metabolic block).
Q-04 -OMe 3-Cl-4-F-aniline31045Loss of Potency: Electron donation reduces acidity of NH; steric bulk interferes with the solvent front.

Scientist's Note: While the 8-Cl analog (Q-02) appears slightly more potent in vitro, the 8-F analog (Q-03) is often the superior drug candidate because it avoids the solubility and toxicity liabilities associated with highly lipophilic, chlorinated aromatics.

Mechanistic Logic: The "Fluorine Effect"

The following diagram illustrates why the 8-fluoro substitution is effective. It acts as a metabolic shield while maintaining the electronic "sweet spot" for the 4-amino interaction.

FluorineEffect cluster_H Scenario A: 8-H (Unsubstituted) cluster_F Scenario B: 8-F (Fluorinated) Quinoline Quinoline Core (Scaffold) Pos4 4-Position (Pharmacophore/Warhead) Quinoline->Pos4 Scaffold Attachment Pos8 8-Position (Metabolic Site) Quinoline->Pos8 Electronic Coupling Target Biological Target (e.g., Kinase Hinge) Pos4->Target H-Bond Interaction (Critical for IC50) CYP CYP450 Enzyme (Oxidation) CYP->Pos8 Rapid Oxidation (High Clearance) Fluorine Fluorine Atom Fluorine->Pos4 Inductive Effect (Modulates pKa) Fluorine->Pos8 Substitutes H Fluorine->CYP BLOCKS Oxidation (C-F Bond Strength)

Caption: Mechanism of Action: The 8-Fluoro substituent blocks CYP450-mediated oxidation (metabolic stability) without sterically disrupting the critical 4-position binding interaction.

Experimental Protocols

To validate these SAR claims, reproducible protocols are essential.

Protocol A: Synthesis of 4-Amino-8-Fluoroquinolines (S Ar)

Rationale: The 4-chloro-8-fluoroquinoline intermediate is reactive enough for nucleophilic aromatic substitution (


) without requiring palladium catalysis, provided the nitrogen is activated.

Materials:

  • 4-Chloro-8-fluoroquinoline (1.0 eq)

  • Aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Solvent: Ethanol or Isopropanol (Protic solvents assist the transition state)

  • Catalyst: Conc. HCl (cat.) or Pyridine HCl

Workflow:

  • Charge: Dissolve 4-chloro-8-fluoroquinoline (1.0 mmol) in Isopropanol (5 mL).

  • Add: Add the aniline nucleophile (1.1 mmol).

  • Catalyze: Add 2 drops of conc. HCl. (Protonation of the quinoline N1 renders the C4 position more electrophilic).

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup: Cool to RT. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether.

  • Free Base (Optional): Partition between EtOAc and sat. NaHCO

    
     if the free base is required for assay.
    
Protocol B: EGFR Kinase Inhibition Assay (FRET-based)

Rationale: A Z'-LYTE™ or LanthaScreen™ assay is preferred for high throughput and sensitivity.

  • Preparation: Dilute compounds (8-F, 8-H, 8-Cl analogs) in DMSO (10 mM stock) and create a 10-point serial dilution.

  • Reaction Mix: Combine EGFR kinase (0.5 ng/µL), ATP (

    
     concentration), and FRET peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl
    
    
    
    , 1 mM EGTA, 0.01% Brij-35).
  • Incubation: Add 100 nL of compound solution to 10 µL reaction mix. Incubate at RT for 1 hour.

  • Development: Add Development Reagent (protease that cleaves non-phosphorylated peptide).

  • Read: Measure fluorescence ratio (Coumarin/Fluorescein) on a plate reader.

  • Analysis: Plot % Phosphorylation vs. log[Compound]. Calculate IC

    
     using non-linear regression (Sigmoidal dose-response).
    

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Chloro-8-Fluoroquinoline Reactants Add Nucleophile (Aniline) + Solvent (iPrOH) Start->Reactants Activation Add Catalyst (HCl) (Protonates N1 -> Activates C4) Reactants->Activation Reaction Reflux (80°C, 4-6h) Mechanism: SNAr Activation->Reaction Monitoring Monitor: TLC/LCMS (Disappearance of SM) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool & Filter (Collect HCl Salt) Monitoring->Workup Complete Final Final Product: 4-Anilino-8-Fluoroquinoline Workup->Final

Caption: Step-by-step S_NAr synthesis workflow for generating 4-substituted-8-fluoroquinoline libraries.

References

  • Synthesis and Applications of Fluoroquinoline Derivatives. Ningbo Inno Pharmchem. Retrieved from Link

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones. National Institutes of Health (PMC). Retrieved from Link

  • On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. Retrieved from Link

  • Targeting an EGFR Water Network with 4‐Anilinoquin(az)oline Inhibitors. SciSpace. Retrieved from Link

  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors. National Institutes of Health (PMC). Retrieved from Link

  • Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Protocols. Retrieved from Link

  • 4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies. Frontiers in Chemistry. Retrieved from Link

  • Design, Synthesis, SAR of New 4-Quinolones as Anti-Microbial Agents. National Institutes of Health (PMC). Retrieved from Link

  • A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation. PubMed. Retrieved from Link

  • Bioinformatics-driven discovery of novel EGFR kinase inhibitors. PLOS One. Retrieved from Link[1]

  • Comparison of the Fluoroquinolones Based on Pharmacokinetic Parameters. LebbyAC. Retrieved from Link

  • The Rise, Fall, and Rethink of (Fluoro)quinolones. MDPI. Retrieved from Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Bromo-8-fluoro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-Bromo-8-fluoro-7-methylquinoline Content Type: Operational Safety & Logistics Guide[1][2][3]

Executive Risk Assessment

Compound Identity: 4-Bromo-8-fluoro-7-methylquinoline CAS: 1070879-24-1 Molecular Weight: 240.07 g/mol [1][2]

As a research professional, you are likely utilizing this compound as a scaffold for medicinal chemistry (e.g., kinase inhibition studies).[2] While commercial Safety Data Sheets (SDS) often default to generic "Irritant" classifications, the structural presence of both bromine and fluorine on a lipophilic quinoline core mandates a Level 2 Biosafety/Chemical Safety approach .[2]

The Hidden Hazard: Halogenated heterocycles exhibit enhanced lipophilicity compared to their non-halogenated parents.[2] This increases the rate of dermal absorption.[2] Furthermore, the 4-bromo position is chemically reactive (susceptible to nucleophilic aromatic substitution), implying potential reactivity with biological nucleophiles (proteins/DNA) if exposure occurs.[2]

Core Directive: Treat this compound as a Potential Sensitizer and High-Potency Irritant .[1][2] Do not rely solely on the lack of "Danger" signal words in sparse vendor data.[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE CategoryStandard RequirementTechnical Specification & Rationale
Hand Protection Double Nitrile Gloving Outer: Nitrile (min 5 mil / 0.12 mm).Inner: Nitrile (min 4 mil).Rationale:[1][2][3] Halogenated aromatics can permeate standard latex or thin nitrile.[2] The "Double-Donning" technique provides a visual breach indicator and increases breakthrough time by >400%.[2]
Eye/Face Chemical Splash Goggles ANSI Z87.1+ compliant.[1][2] Safety glasses are insufficient for powders due to the risk of airborne micro-particulates bypassing the side shields.[2]
Respiratory Engineering Control Primary Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (if hood unavailable): N95 or P100 particulate respirator.[1][2] Note: Use of a respirator requires fit-testing.[1][2]
Body Defense Lab Coat + Tyvek Sleeves Standard cotton/poly lab coat.[1][2] Critical Addition: Disposable Tyvek wrist sleeves. Gaps between the glove cuff and lab coat are the #1 site of exposure during reaching movements.

Operational Workflow & Logic

A. Weighing & Transfer (The Critical Zone)

Static electricity is a major issue with halogenated crystalline solids.[2] They tend to "fly" or adhere to spatulas, increasing inhalation risk.[2]

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before dispensing.[2]

  • Containment: Perform all weighing inside the fume hood. If the balance is external, use a Balance Enclosure or a "Powder Containment Pyramid."[2]

  • Solubilization: Dissolve the solid immediately after weighing. Do not transport dry powder across the lab.[2]

B. Reaction Setup
  • Solvent Compatibility: 4-Bromo-8-fluoro-7-methylquinoline is soluble in DCM, DMSO, and DMF.[1][2]

  • Warning: When dissolving in DMSO, the permeation rate through skin increases drastically.[2] If a DMSO solution spills on gloves, remove immediately .[2] DMSO acts as a "vehicle," carrying the toxic quinoline through the glove and skin barrier.[2]

C. Waste Disposal Stewardship

Proper disposal is not just compliance; it is environmental stewardship.[2]

  • Classification: Halogenated Organic Waste .[1][2][4]

  • Segregation: NEVER mix with "Non-Halogenated" solvents (e.g., Acetone, Hexane) if your facility separates them.[2] Halogens require higher incineration temperatures to prevent dioxin formation.[2]

  • Labeling: Clearly mark: "Contains Halogenated Quinoline - Toxic/Irritant."

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the decision-making logic for handling and spill response.

SafetyProtocol Start Task: Handle 4-Bromo-8-fluoro-7-methylquinoline RiskAssess Risk Assessment: Lipophilic & Reactive Halogen Start->RiskAssess Engineering Check Engineering Controls: Fume Hood Operational? RiskAssess->Engineering PPE_Select PPE Selection: Double Nitrile + Goggles + Sleeves Engineering->PPE_Select Yes (80-100 fpm) Stop STOP WORK Contact EHS / Repair Hood Engineering->Stop No Handling Operational Phase: Weighing & Solubilization PPE_Select->Handling Spill Event: Spillage? Handling->Spill Cleanup Spill Response: 1. Evacuate Area 2. Don P100 Respirator 3. Absorb with Vermiculite Spill->Cleanup Yes Disposal Disposal: Halogenated Waste Stream Spill->Disposal No (Process Complete) Cleanup->Disposal

Caption: Decision logic for safe handling, PPE selection, and emergency response for halogenated quinolines.

Emergency Response Protocol

In Case of Skin Contact:

  • Doff: Remove contaminated gloves/clothing immediately.[2] Do not peel gloves "over" the skin; roll them down to trap the chemical inside.[2]

  • Flush: Rinse skin with tepid water for 15 minutes .[2] Use soap only after the initial 5-minute rinse to avoid increasing absorption via surfactants.[2]

  • Report: Consult a physician. Provide the CAS number (1070879-24-1) and mention "Halogenated Aromatic Exposure."[1][2]

In Case of Eye Contact:

  • Irrigate: Use an eyewash station immediately for 15 minutes.[2][5][6] Hold eyelids open.

  • Do Not Rub: The bromo-substituent can form micro-crystals that scratch the cornea if rubbed.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44547285, 4-Bromo-8-fluoro-7-methylquinoline.[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132).[2] Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press (US).[2] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.